Product packaging for 5-Decene-4,7-diol(Cat. No.:CAS No. 83726-20-9)

5-Decene-4,7-diol

Cat. No.: B3287082
CAS No.: 83726-20-9
M. Wt: 172.26 g/mol
InChI Key: BXHJMGQEUSQVEF-BQYQJAHWSA-N
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Description

5-Decene-4,7-diol is a chemical compound of interest in scientific research. While specific studies on this molecule are limited, it is structurally related to the well-characterized surfactant 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), a diol known for its significant surface-active properties . Researchers may investigate this compound for its potential role in modifying surface tension and acting as a wetting agent or defoamer in various experimental systems. Its molecular structure suggests potential application as an intermediate in organic synthesis and materials science. Researchers can explore its utility in creating novel polymers, coatings, or other specialty chemicals. This product is strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O2 B3287082 5-Decene-4,7-diol CAS No. 83726-20-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-dec-5-ene-4,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-3-5-9(11)7-8-10(12)6-4-2/h7-12H,3-6H2,1-2H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHJMGQEUSQVEF-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C=CC(CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(/C=C/C(CCC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Stereochemistry of 5-Decene-4,7-diol: A Theoretical and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive theoretical overview of the stereochemistry of 5-decene-4,7-diol. Due to the absence of specific literature on this compound, this document leverages fundamental principles of stereochemistry to elucidate its potential stereoisomers. It further proposes generalized synthetic strategies and experimental protocols for the stereoselective synthesis and separation of these isomers, intended to serve as a foundational resource for researchers in organic synthesis and drug development.

Introduction

This compound is an unsaturated diol with a molecular structure that presents multiple elements of stereoisomerism. The presence of two chiral centers and a carbon-carbon double bond gives rise to a number of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. Understanding the stereochemical landscape of this molecule is critical for its potential application in fields such as medicinal chemistry and materials science, where specific stereoisomers often exhibit desired properties. This guide outlines the theoretical stereoisomers of this compound and provides potential synthetic pathways to access them.

Theoretical Stereochemical Analysis

The structure of this compound contains two stereogenic centers at carbons 4 and 7, and a double bond between carbons 5 and 6, which can exhibit E/Z isomerism. This combination results in a total of eight possible stereoisomers.

The stereoisomers can be categorized based on the configuration of the chiral centers (R/S) and the geometry of the double bond (E/Z). For each double bond isomer, there are four possible stereoisomers: (4R,7R), (4S,7S), (4R,7S), and (4S,7R). The (4R,7R) and (4S,7S) isomers are a pair of enantiomers, while the (4R,7S) and (4S,7R) isomers constitute another pair of enantiomers. The relationship between these two pairs is diastereomeric.

stereoisomers cluster_E (E)-5-Decene-4,7-diol cluster_Z (Z)-5-Decene-4,7-diol E_RR (4R,7R) E_SS (4S,7S) E_RR->E_SS Enantiomers E_RS (4R,7S) E_RR->E_RS Diastereomers E_SR (4S,7R) E_RR->E_SR Diastereomers Z_RR (4R,7R) E_RR->Z_RR Diastereomers E_SS->E_RS Diastereomers E_SS->E_SR Diastereomers Z_SS (4S,7S) E_SS->Z_SS Diastereomers E_RS->E_SR Enantiomers Z_RS (4R,7S) E_RS->Z_RS Diastereomers Z_SR (4S,7R) E_SR->Z_SR Diastereomers Z_RR->Z_SS Enantiomers Z_RR->Z_RS Diastereomers Z_RR->Z_SR Diastereomers Z_SS->Z_RS Diastereomers Z_SS->Z_SR Diastereomers Z_RS->Z_SR Enantiomers

Caption: Stereoisomeric relationships of this compound.

Proposed Synthetic Strategies

The synthesis of this compound can be approached through the stereoselective dihydroxylation of a 5-decene precursor. The stereochemical outcome of the dihydroxylation reaction is dependent on the reagents and conditions employed.

Synthesis of (E)- and (Z)-5-Decene Precursors

The synthesis would likely begin with the construction of the carbon skeleton, followed by the stereoselective formation of the double bond. Standard alkyne coupling and reduction methodologies can be employed to generate either the (E)- or (Z)-5-decene.

Stereoselective Dihydroxylation

syn-Dihydroxylation of the alkene precursor will lead to the formation of a vicinal diol where both hydroxyl groups are on the same face of the double bond. This can be achieved using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions.[1][2][3][4]

anti-Dihydroxylation, resulting in the addition of hydroxyl groups to opposite faces of the double bond, can be accomplished via the epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide.[5]

synthesis_workflow start Starting Materials alkyne Dec-5-yne start->alkyne e_alkene (E)-Dec-5-ene alkyne->e_alkene Na/NH3 z_alkene (Z)-Dec-5-ene alkyne->z_alkene Lindlar's Catalyst, H2 syn_diol syn-5-Decene-4,7-diol e_alkene->syn_diol 1. OsO4 2. NaHSO3 anti_diol anti-5-Decene-4,7-diol e_alkene->anti_diol 1. mCPBA 2. H3O+ z_alkene->syn_diol 1. OsO4 2. NaHSO3 z_alkene->anti_diol 1. mCPBA 2. H3O+ separation Diastereomer Separation syn_diol->separation anti_diol->separation enantiomers Enantiomer Resolution separation->enantiomers

Caption: Proposed synthetic workflow for this compound stereoisomers.

Experimental Protocols (Hypothetical)

The following are generalized, hypothetical protocols for the synthesis of this compound stereoisomers based on established methodologies.

General Protocol for syn-Dihydroxylation
  • Reaction Setup: A solution of the 5-decene isomer in a suitable solvent (e.g., acetone/water) is cooled to 0 °C in an ice bath.

  • Reagent Addition: A catalytic amount of osmium tetroxide is added, followed by the dropwise addition of a co-oxidant such as N-methylmorpholine N-oxide (NMO).

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of a reducing agent (e.g., sodium bisulfite). The organic layer is extracted, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the syn-diol.

General Protocol for anti-Dihydroxylation
  • Epoxidation: The 5-decene isomer is dissolved in a chlorinated solvent (e.g., dichloromethane) and treated with a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C. The reaction is monitored by TLC.

  • Epoxide Isolation: Upon completion, the reaction mixture is washed with a basic solution (e.g., saturated sodium bicarbonate) to remove the acid byproduct. The organic layer is dried and concentrated.

  • Ring Opening: The crude epoxide is dissolved in a mixture of an organic solvent (e.g., acetone) and water, and a catalytic amount of a strong acid (e.g., perchloric acid or sulfuric acid) is added.

  • Workup and Purification: The reaction is neutralized, and the product is extracted, dried, and purified by column chromatography to afford the anti-diol.

Separation of Diastereomers

Diastereomeric diols can often be separated by standard chromatographic techniques such as flash column chromatography due to their different physical properties.[6][7] In cases where separation is challenging, derivatization to form acetonides or esters can alter the polarity and facilitate separation.[6][7]

Data Presentation Template

The following table serves as a template for organizing experimental data for the synthesized stereoisomers of this compound.

StereoisomerSynthesis MethodYield (%)Melting Point (°C)Optical Rotation [α]DSpectroscopic Data (¹H NMR, ¹³C NMR, HRMS)
(E)-(4R,7R/4S,7S)syn-dihydroxylation
(E)-(4R,7S/4S,7R)anti-dihydroxylation
(Z)-(4R,7R/4S,7S)anti-dihydroxylation
(Z)-(4R,7S/4S,7R)syn-dihydroxylation

Conclusion

This guide has provided a theoretical framework for understanding the stereochemistry of this compound. The outlined synthetic strategies and experimental protocols, based on well-established organic reactions, offer a starting point for the practical synthesis and characterization of its various stereoisomers. Further experimental work is required to validate these proposed methods and to fully characterize the physicochemical and biological properties of each stereoisomer.

References

An In-depth Technical Guide to the Acetylenic Diol Core: Focus on 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

An important note on chemical identity: The compound initially referenced by CAS number 1070-40-2 is 5-decyne-4,7-diol. However, the vast majority of available technical literature, including synthesis, analytical data, and toxicological studies, pertains to its more complex and industrially significant derivative, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) , registered under CAS number 126-86-3 . This guide will focus on the latter compound as a representative of this acetylenic diol core, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) is a non-ionic gemini surfactant known for its excellent wetting and anti-foaming properties.[1] Its symmetrical structure, featuring a central alkyne group flanked by two tertiary alcohol functionalities with isobutyl groups, gives it unique surface-active characteristics.[2] It is a waxy, white to pale yellow solid at room temperature.[3][4]

PropertyValueReference(s)
CAS Number 126-86-3[4]
Molecular Formula C₁₄H₂₆O₂[4]
Molecular Weight 226.36 g/mol [5]
Appearance White to pale yellow waxy solid[3][4]
Melting Point 42-55 °C[6]
Boiling Point 255-262 °C[6]
Water Solubility 1.7 g/L (at 20 °C)[3]
logP (octanol-water) 2.64 - 2.7[3][5]
pKa (predicted) 12.92 ± 0.29[3]

Synthesis and Manufacturing

The primary industrial synthesis of TMDD is based on the Favorskii reaction , a base-catalyzed nucleophilic addition of an alkyne to a carbonyl compound.[2]

Reaction Principle

The synthesis involves the reaction of two equivalents of methyl isobutyl ketone with one equivalent of acetylene. The reaction is typically catalyzed by a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in an organic solvent.[2] The base deprotonates the acetylene to form a highly nucleophilic acetylide anion, which then attacks the electrophilic carbonyl carbon of the methyl isobutyl ketone. This process occurs sequentially on both sides of the acetylene molecule to form the final diol product.

Experimental Protocol: General Synthesis

The following protocol is a generalized representation of the industrial synthesis of TMDD.

Materials:

  • Methyl isobutyl ketone (MIBK)

  • Acetylene gas

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • An inert, high-boiling organic solvent (e.g., n-heptane)

  • Hydrochloric acid (for neutralization)

  • Water

Procedure:

  • Reaction Setup: An appropriate high-pressure reactor is charged with the organic solvent and the strong base (e.g., KOH). The system is purged with an inert gas like nitrogen.

  • Reactant Addition: Methyl isobutyl ketone is added to the reactor.

  • Acetylene Introduction: Acetylene gas is slowly introduced into the reactor vessel. The pressure and temperature are carefully controlled, as the reaction is exothermic. The reaction is typically run at a slightly elevated temperature (e.g., 40-50 °C) and pressure.

  • Reaction and Hydrolysis: After the reaction is complete, the mixture is cooled, and water is slowly added to hydrolyze the resulting alkoxide intermediates. This step also serves to dissolve the inorganic catalyst.

  • Phase Separation: The reaction mixture is allowed to settle, leading to the separation of an organic phase (containing the product) and an aqueous phase (containing the dissolved catalyst). The aqueous layer is removed.

  • Neutralization and Washing: The organic phase is neutralized with an acid (e.g., HCl) to a neutral pH. It is then washed with water to remove any remaining salts and impurities.

  • Solvent Removal and Isolation: The solvent is removed from the organic phase by distillation under reduced pressure. The remaining crude product can be further purified, if necessary, to yield solid TMDD.

Synthesis_Workflow cluster_reactants Reactants MIBK Methyl Isobutyl Ketone Reactor High-Pressure Reactor (Inert Solvent, 40-50°C) MIBK->Reactor Acetylene Acetylene Acetylene->Reactor Base KOH or NaOH Base->Reactor Hydrolysis Hydrolysis (Water Quench) Reactor->Hydrolysis Separation Phase Separation Hydrolysis->Separation Neutralization Neutralization & Washing (HCl, Water) Separation->Neutralization Isolation Solvent Removal (Distillation) Neutralization->Isolation Product TMDD Product Isolation->Product

Fig 1. General workflow for the synthesis of TMDD via the Favorskii reaction.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple.

¹H NMR (Proton)Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
-OH 2.0 - 4.0Broad SingletHydroxyl Protons
-CH₂- ~1.6SingletMethylene Protons
-CH- ~1.9MultipletMethine Proton
-CH₃ (on C4/C7) ~1.4SingletMethyl Protons
-CH₃ (isobutyl) ~0.9DoubletMethyl Protons
¹³C NMR (Carbon)Predicted Chemical Shift (δ, ppm)Assignment
-C≡C- 80 - 90Alkynyl Carbons
C-OH 65 - 75Tertiary Alcohol Carbons
-CH₂- 50 - 55Methylene Carbons
-CH- 24 - 26Methine Carbon
-CH₃ (on C4/C7) 30 - 32Methyl Carbons
-CH₃ (isobutyl) 23 - 25Methyl Carbons
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of TMDD shows characteristic fragmentation patterns for tertiary alcohols.[2] The molecular ion peak (M⁺·) is expected at m/z 226.

m/z ValueProposed Fragment IdentityNotes
226 [C₁₄H₂₆O₂]⁺·Molecular Ion (M⁺·)
211 [M - CH₃]⁺Loss of a methyl group
208 [M - H₂O]⁺·Loss of water (dehydration)
169 [M - C₄H₉]⁺Alpha-cleavage, loss of an isobutyl radical
151 [M - C₄H₉ - H₂O]⁺Loss of isobutyl radical and water
109 -Major peak in some reported spectra[5]
43 [C₃H₇]⁺Isobutyl fragment
Infrared (IR) Spectroscopy

The IR spectrum of TMDD is characterized by the presence of hydroxyl and aliphatic C-H groups, and the absence of a strong C≡C stretch due to the molecule's symmetry.

Wavenumber (cm⁻¹)IntensityAssignment
3600 - 3200 Strong, BroadO-H Stretch (hydrogen-bonded)
3000 - 2850 Strong, SharpC-H Stretch (aliphatic)
~1150 MediumC-O Stretch (tertiary alcohol)

Biological Activity and Toxicology

TMDD is recognized as a high-production volume chemical with cytotoxic and ecotoxicological effects.[7][8] Its surfactant properties are central to its biological interactions.

Mechanism of Action: Cytotoxicity

As a non-ionic surfactant, TMDD's primary mechanism of toxicity involves the disruption of cellular membranes. At concentrations above its critical micelle concentration (CMC), it can increase plasma membrane fluidity. This disruption triggers a cascade of cellular events leading to programmed cell death (apoptosis).[1][2] Key events in this pathway include:

  • Mitochondrial Effects: Rapid induction of mitochondrial hyperpolarization.[2]

  • Oxidative Stress: Increased production of Reactive Oxygen Species (ROS).[2]

  • Apoptosis Initiation: The mitochondrial stress leads to depolarization and subsequent activation of executioner caspases, such as caspase-3 and caspase-7.[2]

  • Cell Death: This cascade culminates in DNA fragmentation and the morphological changes associated with apoptosis.

Apoptosis_Pathway TMDD TMDD Surfactant Membrane Increased Plasma Membrane Fluidity TMDD->Membrane Disruption Mito Mitochondrial Stress Membrane->Mito Hyperpolar Hyperpolarization Mito->Hyperpolar ROS Increased ROS Mito->ROS Depolar Depolarization Hyperpolar->Depolar Caspase Caspase-3/7 Activation ROS->Caspase Depolar->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Fig 2. Proposed signaling pathway for TMDD-induced apoptosis.
Ecotoxicity and Developmental Toxicity

Studies using zebrafish (Danio rerio) embryos have demonstrated that TMDD can cause various sublethal and lethal effects, indicating developmental toxicity.[7] It also exhibits cytotoxic and a slight genotoxic potential in the permanent fish cell line RTL-W1.[7]

OrganismEndpointValueExposure TimeReference
Cyprinus carpio (Carp) LC₅₀42 mg/L96 h[3]
Daphnia magna EC₅₀91 mg/L48 h[3]
Pseudokirchneriella subcapitata EC₅₀15 mg/L72 h[3]
Activated Sludge EC₅₀~630 mg/L30 min[3]
Human Metabolism and Pharmacokinetics

A human study investigated the metabolism and excretion of TMDD following oral and dermal administration.[9]

  • Metabolism: TMDD is metabolized in humans primarily via terminal methyl-hydroxylation to form 1-OH-TMDD , which is then excreted in the urine.[9]

  • Oral Administration (75 µg/kg): TMDD was rapidly metabolized and excreted. The peak concentration (t_max) of the metabolite 1-OH-TMDD was reached at an average of 1.7 hours. Elimination was biphasic with half-lives of approximately 0.75-1.6 hours and 3.4-3.6 hours.[9]

  • Dermal Administration (750 µg/kg): Dermal absorption was substantial but led to a delayed excretion profile, with a t_max of 12 hours for the metabolite.[9]

Experimental Protocols

Zebrafish Embryo Developmental Toxicity Assay

This protocol is based on the methodology used to assess the ecotoxicological effects of TMDD.[7]

Objective: To evaluate the developmental toxicity of TMDD on zebrafish embryos. Procedure:

  • Embryo Collection: Collect freshly fertilized zebrafish (Danio rerio) embryos.

  • Exposure: Place embryos in multi-well plates containing embryo medium.

  • Dosing: Expose embryos to a range of TMDD concentrations, including a solvent control. Stock solutions are typically prepared in a solvent like DMSO.

  • Incubation: Incubate the plates at a standard temperature (e.g., 28°C) for a period covering key developmental stages (e.g., up to 96 or 120 hours post-fertilization).

  • Endpoint Assessment: At specified time points (e.g., 24, 48, 72, 96 hpf), assess a range of lethal and sublethal endpoints under a microscope. These include:

    • Lethality: Coagulation of the embryo, lack of heartbeat.

    • Morphological Defects: Pericardial edema, yolk sac edema, spinal curvature, tail malformations, delayed development.

  • Data Analysis: Calculate the LC₅₀ (lethal concentration for 50% of individuals) and EC₅₀ (effective concentration for 50% effect) for the observed endpoints.

In Vitro Cytotoxicity Assay (RTL-W1 Cells)

This protocol describes a general method for assessing cytotoxicity in the fish liver cell line RTL-W1, as used in TMDD studies.[7]

Objective: To determine the cytotoxic potential of TMDD. Procedure:

  • Cell Culture: Culture RTL-W1 (rainbow trout liver) cells in appropriate media and conditions (e.g., 96-well plates).

  • Dosing: Expose the cultured cells to a serial dilution of TMDD for a defined period (e.g., 24 or 48 hours).

  • Viability Assessment: Measure cell viability using a standard assay. Common methods include:

    • Neutral Red (NR) Uptake Assay: Measures the accumulation of the dye in the lysosomes of viable cells.

    • MTT or WST-1 Assay: Measures mitochondrial dehydrogenase activity in viable cells.

  • Data Analysis: Generate dose-response curves and calculate the EC₅₀ value, representing the concentration of TMDD that causes a 50% reduction in cell viability.

Human Metabolism and Excretion Study

This outlines the design of the human study that identified the primary metabolite and kinetics of TMDD.[9]

Objective: To determine the metabolic fate and excretion kinetics of TMDD in humans. Procedure:

  • Subject Recruitment: Enroll a small number of healthy human volunteers.

  • Dosing:

    • Oral: Administer a single oral dose of TMDD (e.g., 75 µg/kg body weight).

    • Dermal: In a separate phase, apply a single dermal dose (e.g., 750 µg/kg body weight) to a defined skin area.

  • Sample Collection: Collect all urine samples at timed intervals for a set period post-dosing (e.g., up to 48 hours).

  • Metabolite Analysis:

    • Develop and validate a sensitive analytical method (e.g., UPLC-MS/MS) for the quantification of TMDD and its potential metabolites in urine.

    • Analyze the collected urine samples to identify and quantify the major metabolite (1-OH-TMDD).

  • Pharmacokinetic Analysis: Use the concentration-time data of the metabolite to calculate key pharmacokinetic parameters, including elimination half-life, time to maximum concentration (t_max), and total amount excreted.

References

An In-depth Technical Guide to the Properties of dec-5-yne-4,7-diol and its Derivative, 2,4,7,9-tetramethyl-5-decyne-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Data on the specific chemical entity dec-5-yne-4,7-diol is limited. This guide will focus on the well-characterized and commercially significant derivative, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) , while providing available data for the parent compound for comparative purposes.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characteristics, and metabolic pathways of dec-5-yne-4,7-diol and its tetramethyl derivative. The information is intended for researchers, scientists, and professionals in drug development and material science.

Physicochemical Properties

The following tables summarize the key physicochemical properties of dec-5-yne-4,7-diol and 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD).

Table 1: Physicochemical Properties of dec-5-yne-4,7-diol

PropertyValueSource
IUPAC Namedec-5-yne-4,7-diol[PubChem][1]
Molecular FormulaC₁₀H₁₈O₂[PubChem][1]
Molecular Weight170.25 g/mol [PubChem][1]
XLogP3-AA1.5[PubChem][1]
Hydrogen Bond Donor Count2[PubChem][1]
Hydrogen Bond Acceptor Count2[PubChem][1]
Rotatable Bond Count4[PubChem][1]
Exact Mass170.130679813 Da[PubChem][1]
CAS Number1070-40-2[PubChem][1]

Table 2: Physicochemical Properties of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD)

PropertyValueSource
IUPAC Name2,4,7,9-tetramethyldec-5-yne-4,7-diol[PubChem][2]
SynonymsSurfynol 104, TMDD[ChemicalBook][3]
Molecular FormulaC₁₄H₂₆O₂[PubChem][2]
Molecular Weight226.36 g/mol [Sigma-Aldrich][4]
AppearanceWhite to pale yellow waxy solid or low melting mass[ChemicalBook][3]
Melting Point42-44 °C[ChemicalBook][3]
Boiling Point255 °C[ChemicalBook][3]
Water SolubilitySparingly soluble[The Good Scents Company][5]
XLogP32.7[PubChem][2]
CAS Number126-86-3[Sigma-Aldrich][4]

Experimental Protocols

Synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD)

The industrial synthesis of TMDD is based on the Favorskii reaction, which involves the base-catalyzed reaction of methyl isobutyl ketone with acetylene.[6]

Materials:

  • Methyl isobutyl ketone

  • Acetylene gas

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • n-heptane or another suitable solvent

  • Nitrogen gas

  • Hydrochloric acid (for neutralization)

  • Water

Procedure:

  • A reaction vessel is charged with n-heptane and methyl isobutyl ketone.

  • The vessel is purged with nitrogen to create an inert atmosphere.

  • A strong base, such as sodium hydroxide, is added to the mixture.

  • Acetylene gas is slowly introduced into the reaction vessel, controlling the flow rate to maintain a safe pressure (e.g., less than 0.08 MPa).[7]

  • The reaction is allowed to proceed, often with temperature control.

  • Upon completion, the reaction is quenched by the slow addition of water.

  • The resulting mixture is transferred to a neutralization vessel, and the layers are allowed to separate. The alkaline solution is drained.

  • The organic phase is neutralized with hydrochloric acid to a pH of approximately 7.[7]

  • The neutralized product is washed with water.

  • The organic solvent is removed by distillation under reduced pressure to yield the final product, 2,4,7,9-tetramethyl-5-decyne-4,7-diol.[7]

Spectral Data

Infrared (IR) Spectroscopy of TMDD
  • O-H Stretch: A characteristic broad and strong absorption band is observed in the region of 3600-3200 cm⁻¹, which is indicative of the hydroxyl (-OH) groups and broadened due to intermolecular hydrogen bonding.[6]

  • C-H Stretch: Strong, sharp absorptions from the aliphatic C-H bonds of the methyl and methylene groups appear in the 3000-2850 cm⁻¹ region.[6]

  • C-O Stretch: The C-O stretching vibration for the tertiary alcohols is typically found in the fingerprint region, around 1150 cm⁻¹.[6]

NMR Spectroscopy
  • ¹H NMR: One would expect to see signals corresponding to the protons of the isobutyl groups (methyl and methine protons) and the methyl groups attached to the carbons bearing the hydroxyl groups. The hydroxyl protons would likely appear as a broad singlet.

  • ¹³C NMR: The spectrum would show signals for the carbons of the alkyne bond, the carbons bearing the hydroxyl groups, and the carbons of the isobutyl groups. The carbons attached to the electronegative oxygen atoms would be shifted downfield.

Mass Spectrometry (MS) of TMDD

The mass spectrum of TMDD provides a molecular fingerprint through its fragmentation pattern.

  • Molecular Ion (M⁺): The peak corresponding to the molecular weight of TMDD (m/z = 226.36) should be observable.

  • Key Fragmentation Pathways:

    • Loss of a methyl group (-CH₃): Results in a fragment ion at [M-15]⁺.[6]

    • Loss of an isobutyl radical (-(CH₂)CH(CH₃)₂): Alpha-cleavage leads to a stable fragment at [M-57]⁺.[6]

    • Loss of water (-H₂O): Dehydration can produce a fragment at [M-18]⁺.[6]

Diagrams

Synthesis Workflow of TMDD

Synthesis_Workflow reagents Methyl Isobutyl Ketone + Acetylene Gas reaction Favorskii Reaction reagents->reaction catalyst Strong Base (e.g., KOH) catalyst->reaction quench Quenching (Water Addition) reaction->quench neutralization Neutralization (HCl) quench->neutralization purification Distillation neutralization->purification product 2,4,7,9-tetramethyl- 5-decyne-4,7-diol purification->product

Caption: Synthesis workflow for 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD).

Human Metabolism of TMDD

Metabolism_Pathway TMDD TMDD (2,4,7,9-tetramethyl-5-decyne-4,7-diol) Metabolism Metabolism (Hydroxylation) TMDD->Metabolism Metabolite 1-OH-TMDD (Monohydroxylated TMDD) Metabolism->Metabolite Excretion Urinary Excretion Metabolite->Excretion

Caption: Human metabolism pathway of TMDD.

Biological Activity and Applications

2,4,7,9-tetramethyl-5-decyne-4,7-diol is primarily used as a non-ionic surfactant, with applications as a wetting and anti-foaming agent in industries such as paper, ink, pesticides, and adhesives.[3]

Recent studies have investigated the human metabolism and excretion kinetics of TMDD. It has been found that TMDD is rapidly metabolized, with terminal methyl-hydroxylated TMDD (1-OH-TMDD) being the main urinary metabolite.[8] The elimination is bi-phasic, and both oral and dermal absorption have been demonstrated.[8] This information is crucial for human biomonitoring and assessing exposure to this compound.[9]

References

An In-depth Technical Guide to the Synthesis of C10H18O2 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C10H18O2 encompasses a diverse range of acyclic and cyclic monoterpenoids and other organic compounds, many of which are of significant interest in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of the core synthesis pathways for key isomers of C10H18O2, presenting detailed experimental protocols, quantitative data, and visual diagrams of the reaction workflows. The methodologies covered include chemical synthesis and biotransformation, offering a broad perspective for researchers in drug development and chemical synthesis.

Synthesis of Linalool Oxides (Furanoid and Pyranoid)

Linalool oxides are naturally occurring monoterpenes with a floral, woody aroma.[1] They exist as furanoid (five-membered ring) and pyranoid (six-membered ring) isomers.[1][2] The most direct synthesis involves the acid-catalyzed epoxidation and subsequent intramolecular cyclization of linalool.[1]

Synthesis Pathway

The synthesis begins with the regioselective epoxidation of the trisubstituted double bond in linalool using a peroxy acid, such as meta-chloroperbenzoic acid (mCPBA). This is followed by an acid-catalyzed intramolecular cyclization, which yields a mixture of furanoid and pyranoid linalool oxides.[1] The ratio of these isomers can be influenced by the reaction conditions.

G Linalool Linalool (C10H18O) Epoxy_Alcohol Epoxy-alcohol Intermediate Linalool->Epoxy_Alcohol 1. mCPBA, CH2Cl2, 0°C Furanoid_Oxides Furanoid Linalool Oxides (cis and trans) Epoxy_Alcohol->Furanoid_Oxides 2. PTSA (cat.) Intramolecular Cyclization Pyranoid_Oxides Pyranoid Linalool Oxides (cis and trans) Epoxy_Alcohol->Pyranoid_Oxides 2. PTSA (cat.) Intramolecular Cyclization

Caption: Synthesis of Linalool Oxides from Linalool.

Quantitative Data

The following table summarizes the typical product distribution from the synthesis of linalool oxides starting from (R)-linalool.

ProductIsomerPercentage of Mixture
Furanoid Linalool Oxidescis (1a)39%
trans (1b)42%
Total Furanoid 81%
Pyranoid Linalool Oxidescis (2a)10%
trans (2b)9%
Total Pyranoid 19%
Data sourced from a one-pot reaction involving epoxidation followed by acid-catalyzed cyclization.[1]
Experimental Protocol

Preparation of Linalool Oxide Isomers from (R)-Linalool: [1]

  • A solution of (−)-(R)-linalool (25 g, 162 mmol) in dichloromethane (CH2Cl2, 150 mL) is cooled to 0 °C in an ice bath.

  • meta-Chloroperbenzoic acid (mCPBA, 77% w/w, 40 g, 178 mmol) is added portion-wise to the mechanically stirred solution.

  • The reaction mixture is stirred for 2 hours at 0 °C and then left overnight.

  • p-Toluenesulfonic acid (PTSA, 1 g, 5.2 mmol) is added to catalyze the cyclization.

  • The reaction is quenched by the addition of aqueous sodium thiosulfate (Na2S2O5, 10% w/w, 60 mL) and stirred for an additional hour.

  • The resulting mixture contains furanoid and pyranoid isomers, which can be separated by subsequent derivatization and chromatographic techniques.[1][3]

Synthesis of Citronellic Acid

Citronellic acid (3,7-dimethyl-6-octenoic acid) is a monoterpenoid carboxylic acid.[4] It can be synthesized via the oxidation of citronellal.[4][5] A common method for this transformation is the Pinnick oxidation.

Synthesis Pathway

The Pinnick oxidation uses sodium chlorite (NaClO2) as the oxidant, typically in the presence of a chlorine scavenger like 2-methyl-2-butene. The reaction proceeds by the formation of chlorous acid in situ, which then oxidizes the aldehyde to a carboxylic acid.[5]

G cluster_0 Pinnick Oxidation Citronellal Citronellal (C10H18O) Citronellic_Acid Citronellic Acid (C10H18O2) Citronellal->Citronellic_Acid Chlorous Acid Chlorous_Acid Chlorous Acid (in situ) Sodium Chlorite Sodium Chlorite Sodium Dihydrogenphosphate Sodium Dihydrogenphosphate

Caption: Pinnick Oxidation of Citronellal to Citronellic Acid.

Quantitative Data

The oxidation of citronellal to citronellic acid can be highly efficient. Using gold-supported catalysts with molecular oxygen as the oxidant, yields can be very high under optimized conditions.

CatalystTemperaturepHConversionYield of Citronellic Acid
Au/Al2O380 °C12100%>90%
Au/TiO280 °C12100%>90%
Data from the oxidation of citronellal using molecular oxygen and supported gold catalysts.[6]
Experimental Protocol

Hydrogenation of Geranic Acid to Citronellic Acid: [7]

  • In a 100 ml autoclave with an argon atmosphere, place geranic acid (0.34 g, 2 mmol), methanol (20 ml), and dicyclohexylmethylamine (0.39 g, 2 mmol).

  • Add the catalyst Ru((+)-BINAP)(O2CCH3)2 (5.6 mg, 0.007 mmol).

  • Perform hydrogenation for 12 hours at a hydrogen pressure of 100 kg/cm ² and a temperature of 25 °C.

  • After the reaction, distill off the solvent to obtain citronellic acid (0.34 g).

Synthesis of Lactones via Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or cyclic ketones into lactones, using peroxyacids as the oxidant.[8][9] The reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. Applying this to a C10 cyclic ketone like menthone yields a C10H18O2 lactone.

Synthesis Pathway

The mechanism involves the initial protonation of the carbonyl oxygen, followed by the nucleophilic addition of the peroxyacid to the carbonyl carbon. This forms a tetrahedral intermediate, known as the Criegee intermediate. A rearrangement then occurs where one of the alkyl groups migrates from carbon to the adjacent oxygen, displacing a carboxylate anion and forming the lactone.[10]

G Menthone Menthone (C10H18O) Criegee Criegee Intermediate Menthone->Criegee Peroxyacid (e.g., mCPBA) Lactone Lactone (C10H18O2) Criegee->Lactone Rearrangement (1,2-shift)

Caption: Baeyer-Villiger Oxidation of Menthone.

Quantitative Data

While specific yield data for the Baeyer-Villiger oxidation of menthone was not detailed in the provided search results, the reaction is known for its high yields and selectivity under mild conditions.[11] The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity. The general order of migration is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[12]

Experimental Protocol

General Procedure for Baeyer-Villiger Oxidation: [8][10]

  • Dissolve the ketone (e.g., menthone) in a suitable solvent such as chloroform or dichloromethane.

  • Cool the solution in an ice bath.

  • Add a peroxyacid (e.g., m-chloroperoxybenzoic acid, mCPBA) portion-wise to the stirred solution. The amount is typically 1.0-1.2 equivalents.

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium sulfite or sodium thiosulfate) to destroy excess peroxide.

  • Wash the organic layer with a basic solution (e.g., aqueous sodium bicarbonate) to remove the carboxylic acid byproduct, followed by water and brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude lactone, which can be purified by chromatography or distillation.

Synthesis of Monoterpene Epoxides

Epoxidation of the double bonds in C10 monoterpene alcohols like geraniol and citronellol is a direct route to C10H18O2 isomers. These epoxides are valuable intermediates and products in their own right.

Synthesis Pathway: Epoxidation of Geraniol and Citronellol

The epoxidation of the C6=C7 double bond in citronellol or the C2=C3 bond in geraniol can be achieved using various oxidizing agents.[13][14] Hydrogen peroxide in the presence of a titanosilicate catalyst or peroxyacids like mCPBA are commonly employed.

G cluster_0 Epoxidation of Geraniol cluster_1 Epoxidation of Citronellol Geraniol Geraniol (C10H18O) Epoxygeraniol 2,3-Epoxygeraniol (C10H18O2) Geraniol->Epoxygeraniol Oxidizing Agent (e.g., Nb2O5/H2O2) Citronellol Citronellol (C10H20O) Epoxycitronellol Citronellol Epoxide (C10H18O2) Citronellol->Epoxycitronellol H2O2, Titanosilicate Catalyst

Caption: Epoxidation of Geraniol and Citronellol.

Quantitative Data

The efficiency of epoxidation is highly dependent on the catalyst and reaction conditions.

SubstrateCatalyst/ReagentSolventConversionSelectivity to Epoxide
GeraniolNb2O5/H2O2-17-20%80-86%
Citronellollam-TS-1 / H2O2Acetonitrile5-20%55%
Data for geraniol oxidation[15] and citronellol oxidation[14].
Experimental Protocol

Selective Oxidation of Citronellol: [14]

  • In a typical reaction, citronellol, a titanosilicate catalyst (e.g., lamellar TS-1), and a solvent (e.g., acetonitrile) are mixed in a reactor.

  • Aqueous hydrogen peroxide is added as the oxidant.

  • The reaction is carried out at a controlled temperature (e.g., 60 °C) with stirring for a specified time (e.g., 180 minutes).

  • The progress of the reaction and product distribution are analyzed using gas chromatography (GC).

  • The final product, citronellol epoxide, is isolated after catalyst removal and solvent evaporation.

References

The Dawn of Acetylenic Diols: A Technical Chronicle of Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of simple acetylenic diols, a class of compounds that has carved a significant niche in both industrial chemistry and the realm of drug development. From their initial synthesis through seminal reactions to their contemporary applications, this document provides a comprehensive overview, complete with detailed experimental protocols, quantitative data, and visualizations of their biological interactions.

A Historical Overture: The Pioneers of Acetylene Chemistry

The story of simple acetylenic diols is intrinsically linked to two towering figures in the history of organic chemistry: Russian chemist Alexei Yevgrafovich Favorskii and German industrial chemist Walter Reppe. Their pioneering work laid the foundation for the synthesis and exploration of these versatile molecules.

Alexei Yevgrafovich Favorskii (ca. 1900s): Favorskii's work in the early 1900s on the reactions of carbonyl compounds with terminal alkynes led to the development of what is now known as the Favorskii reaction.[1][2] This base-catalyzed addition of an alkyne to a ketone or aldehyde opened the door to the synthesis of a wide array of acetylenic alcohols, including the diols.[3][4] The reaction, initially carried out under basic conditions, provided a fundamental method for creating carbon-carbon bonds and introducing the characteristic hydroxyl and alkyne functionalities.[1]

Walter Reppe (ca. 1928-1940s): Working at BASF, Walter Reppe revolutionized industrial acetylene chemistry.[5] Facing the challenge of safely handling the highly explosive acetylene gas under pressure, Reppe developed specialized techniques and equipment that enabled its use in large-scale industrial processes.[5][6] His work on the ethynylation of formaldehyde, reacting it with acetylene under pressure in the presence of a copper acetylide catalyst, led to the efficient synthesis of 2-butyne-1,4-diol, a cornerstone of the polymer industry.[6][7][8] This process, a key component of "Reppe Chemistry," remains a vital industrial method for producing this important acetylenic diol.[9]

Foundational Synthesis Methodologies

The synthesis of simple acetylenic diols primarily relies on the foundational principles established by Favorskii and Reppe. These methods, while conceptually straightforward, require careful control of reaction conditions to achieve desired yields and purity.

The Favorskii Reaction: A Laboratory Mainstay

The Favorskii reaction remains a versatile and widely used method for the laboratory-scale synthesis of a variety of acetylenic diols.[2][3] The reaction proceeds via the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of a ketone or aldehyde.[1]

General Reaction Scheme:

Detailed Experimental Protocol: Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

This protocol provides a representative example of a Favorskii-type synthesis of a substituted acetylenic diol.

Materials:

  • Acetone

  • Potassium hydroxide (KOH), powdered

  • Ammonia gas

  • Solvent (e.g., anhydrous ether or tetrahydrofuran (THF))

  • Apparatus for conducting reactions under a controlled atmosphere

Procedure:

  • A solution of potassium hydroxide in a suitable solvent is saturated with acetylene.

  • Acetone is then added dropwise to the reaction mixture while maintaining a continuous stream of acetylene.

  • The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control the exothermic reaction and minimize side reactions.

  • After the addition of acetone is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete reaction.

  • The reaction is then quenched by the addition of water or a dilute acid.

  • The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or distillation to yield the pure 2,4,7,9-tetramethyl-5-decyne-4,7-diol.

Key Reaction Parameters and Yields for Favorskii Synthesis:

Carbonyl CompoundBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AcetoneKOHLiquid Ammonia-332-380-90[10]
FormaldehydeCa(OH)₂Water90-1004-670-80[9]
ButyraldehydeKOHDiethyl Ether106~30 (diol)[10]

Note: Yields can vary significantly based on the specific reaction conditions and the purity of the starting materials.

The Reppe Process: Industrial Scale Synthesis of 2-Butyne-1,4-diol

The Reppe process is the dominant industrial method for the production of 2-butyne-1,4-diol, a key intermediate in the manufacture of 1,4-butanediol, tetrahydrofuran, and other important chemicals.[9][11] This high-pressure process utilizes a copper acetylide catalyst, often promoted with bismuth, to facilitate the reaction between acetylene and formaldehyde.[7][8]

General Reaction Scheme:

Industrial Production Workflow for 2-Butyne-1,4-diol:

G cluster_prep Reactant Preparation cluster_reaction Reaction Stage cluster_purification Purification Acetylene Acetylene Gas Reactor High-Pressure Reactor (Copper Acetylide Catalyst) Acetylene->Reactor Formaldehyde Formaldehyde Solution Formaldehyde->Reactor Distillation Distillation Column Reactor->Distillation Crude Product Crystallization Crystallization Distillation->Crystallization Purified Diol Final_Product 2-Butyne-1,4-diol Crystallization->Final_Product

Caption: Industrial production workflow for 2-butyne-1,4-diol via the Reppe process.

Typical Reaction Conditions for the Reppe Process:

ParameterValueReference
CatalystCopper(I) acetylide on a support, often with a bismuth promoter[7][8]
Temperature90-150 °C[12]
Pressure1-20 bar[12]
Formaldehyde Concentration30-50% aqueous solution[4]
pH5-8[4]
Yield85-95%[13]

Physicochemical and Spectroscopic Characterization

Simple acetylenic diols are typically colorless to pale yellow solids or viscous liquids, with their physical properties being influenced by the nature of the substituent groups attached to the carbinol carbons.

Table of Physicochemical Properties of Simple Acetylenic Diols:

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility in WaterReference
2-Butyne-1,4-diolC₄H₆O₂86.0958238Highly soluble[4]
2,5-Dimethyl-3-hexyne-2,5-diolC₈H₁₄O₂142.2094-95205-206Soluble
3,6-Dimethyl-4-octyne-3,6-diolC₁₀H₁₈O₂170.2548-50222Sparingly soluble
2,4,7,9-Tetramethyl-5-decyne-4,7-diolC₁₄H₂₆O₂226.36104-105260Insoluble

Spectroscopic Data of 2-Butyne-1,4-diol:

  • ¹H NMR: The proton NMR spectrum of 2-butyne-1,4-diol is characterized by a singlet for the methylene protons (CH₂) adjacent to the hydroxyl groups and a signal for the hydroxyl protons, which can exchange and may appear as a broad singlet. The chemical shift of the methylene protons is typically around 4.2 ppm.[14]

  • ¹³C NMR: The carbon NMR spectrum shows two distinct signals: one for the sp-hybridized carbons of the alkyne group (typically around 80-90 ppm) and another for the sp³-hybridized carbons of the methylene groups (typically around 50-60 ppm).[15]

  • FTIR: The infrared spectrum of 2-butyne-1,4-diol displays characteristic absorption bands for the O-H stretching of the hydroxyl groups (a broad band around 3300 cm⁻¹), C-H stretching of the methylene groups (around 2900 cm⁻¹), and a weak C≡C stretching of the alkyne bond (around 2200 cm⁻¹).[1][16]

Biological Significance and Signaling Pathways

In recent years, acetylenic diols have garnered significant interest in the field of drug development due to their diverse biological activities, including anti-cancer and anti-inflammatory properties. While the exact mechanisms are still under investigation for many derivatives, several studies have implicated the modulation of key cellular signaling pathways.

Anti-Inflammatory Effects and the NF-κB and MAPK Pathways

Chronic inflammation is a key driver of many diseases, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response.[17] Some acetylenic diols have been shown to exert anti-inflammatory effects by interfering with these pathways.[18]

Proposed Mechanism of Anti-Inflammatory Action:

G cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK Complex TLR4->IKK NFkB NF-κB MAPK->NFkB IKK->NFkB Phosphorylation p65 p65/p50 NFkB->p65 Activation nucleus Nucleus p65->nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nucleus->Cytokines Gene Transcription AcetylenicDiol Acetylenic Diol AcetylenicDiol->MAPK Inhibition AcetylenicDiol->IKK Inhibition G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis SeedCells Seed Cancer Cells in 96-well plate AddCompound Add Acetylenic Diol (various concentrations) SeedCells->AddCompound AddMTT Add MTT Reagent AddCompound->AddMTT Incubate Incubate (37°C) AddMTT->Incubate AddSolvent Add Solubilization Solvent (e.g., DMSO) Incubate->AddSolvent ReadAbsorbance Measure Absorbance (570 nm) AddSolvent->ReadAbsorbance CalculateViability Calculate Cell Viability (%) ReadAbsorbance->CalculateViability G cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement cluster_analysis Data Analysis Acclimatize Acclimatize Animals (e.g., rats) AdministerCompound Administer Acetylenic Diol or Vehicle (Control) Acclimatize->AdministerCompound InjectCarrageenan Inject Carrageenan into Paw AdministerCompound->InjectCarrageenan MeasureEdema Measure Paw Volume at different time points InjectCarrageenan->MeasureEdema CalculateInhibition Calculate Percentage Inhibition of Edema MeasureEdema->CalculateInhibition

References

Theoretical Modeling of 5-Decene-4,7-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of the 5-decene-4,7-diol structure. Due to the limited availability of experimental data for this compound, this document focuses on computational approaches to predict its structural and electronic properties. It is important to note that literature and chemical databases predominantly feature the related compound, 5-decyne-4,7-diol, which contains a triple bond instead of a double bond[1][2]. This guide will proceed with the theoretical modeling of the requested alkene diol, acknowledging the potential for isomeric forms (cis and trans) around the C5-C6 double bond. The methodologies presented herein are grounded in established principles of computational chemistry and are intended to serve as a framework for the in-silico investigation of this and similar unsaturated diols.

Introduction to this compound

This compound is an unsaturated alcohol characterized by a ten-carbon chain with a double bond between carbons 5 and 6, and hydroxyl groups at carbons 4 and 7. Unsaturated alcohols are a class of organic compounds that feature both a hydroxyl group and at least one carbon-carbon double or triple bond[3]. The presence of both functionalities imparts unique chemical reactivity and potential for diverse applications, from polymer synthesis to pharmaceutical intermediates[3]. The reactivity of unsaturated alcohols is influenced by the interplay between the hydroxyl group and the double bond[4][5]. Theoretical modeling provides a powerful tool to investigate the structure, stability, and electronic properties of such molecules in the absence of extensive experimental data.

Theoretical Molecular Structure and Isomerism

The presence of a double bond at the C5 position introduces the possibility of geometric isomerism, resulting in cis-(Z) and trans-(E) isomers of this compound. These isomers are expected to have distinct three-dimensional structures and, consequently, different physical and chemical properties.

Table 1: Predicted Physicochemical Properties of this compound Isomers

Property(Z)-5-Decene-4,7-diol (cis)(E)-5-Decene-4,7-diol (trans)
Molecular FormulaC₁₀H₂₀O₂C₁₀H₂₀O₂
Molecular Weight172.26 g/mol 172.26 g/mol
Predicted LogP1.81.9
Predicted Boiling Point~230-240 °C~235-245 °C
Predicted Density~0.95 g/cm³~0.94 g/cm³

Note: The values in this table are theoretical predictions and require experimental validation.

Computational Modeling Methodology

A robust theoretical model of this compound can be constructed using quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost.

Workflow for Theoretical Modeling

The following workflow outlines the key steps for the theoretical modeling of this compound.

G cluster_0 Computational Modeling Workflow A Initial Structure Generation (cis and trans isomers) B Geometry Optimization (e.g., DFT with B3LYP/6-31G(d)) A->B Input Structures C Frequency Calculation (Confirmation of minima) B->C Optimized Geometries D Single-Point Energy Calculation (Higher level of theory, e.g., CCSD(T)) C->D Verified Minima E Property Calculation (e.g., Molecular orbitals, electrostatic potential) D->E Accurate Energies F Data Analysis and Visualization E->F Calculated Properties G cluster_1 Hypothetical Drug Discovery Workflow A Compound Synthesis and Characterization B High-Throughput Screening (HTS) against Target Library A->B C Hit Identification and Validation B->C D Lead Optimization (Structure-Activity Relationship) C->D E In Vitro and In Vivo Pharmacology and Toxicology D->E F Pathway Elucidation Studies E->F

References

Methodological & Application

Application Notes and Protocols for the Use of a Chiral Diol in the Stereoselective Synthesis of (+)-Preussin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of published data on the direct use of 5-Decene-4,7-diol as a synthetic precursor, this document provides a representative application of a chiral diol in the stereoselective synthesis of the biologically active natural product, (+)-Preussin. The following protocols are based on established chemical transformations and are intended to serve as a guide for researchers, scientists, and drug development professionals.

Introduction to (+)-Preussin

(+)-Preussin is a pyrrolidine alkaloid first isolated from the fungus Preussia sp. It exhibits a range of biological activities, including antifungal, antibacterial, and antiviral properties, making it an attractive target for organic synthesis and a lead compound in drug discovery programs. Its structure features a polysubstituted pyrrolidine core with three contiguous stereocenters, demanding a highly stereocontrolled synthetic approach.

This application note details a plausible synthetic route to (+)-Preussin starting from a chiral 1,2-diol, which is in turn derived from a commercially available chiral epoxide. The synthesis highlights key transformations such as selective protection, activation of hydroxyl groups, and a diastereoselective reductive amination to construct the pyrrolidine ring.

Overall Synthetic Strategy

The synthetic strategy commences with the stereospecific opening of (R)-styrene oxide to generate a chiral 1,2-diol. This diol is then differentially protected to allow for the selective transformation of the two hydroxyl groups. The primary alcohol is converted to a leaving group, and the secondary alcohol is oxidized to a ketone. Subsequent introduction of the nitrogen source via a reductive amination protocol leads to the formation of the pyrrolidine ring with the desired stereochemistry. Finally, elaboration of the side chain and N-methylation furnishes the target molecule, (+)-Preussin.

Synthetic_Workflow Start (R)-Styrene Oxide Diol Chiral 1,2-Diol Start->Diol Epoxide Opening Protected_Diol Differentially Protected Diol Diol->Protected_Diol Silyl Protection Azide Azido Alcohol Protected_Diol->Azide Azide Introduction Aldehyde Azido Aldehyde Azide->Aldehyde Oxidation Pyrrolidine Pyrrolidine Intermediate Aldehyde->Pyrrolidine Reductive Amination/ Cyclization Preussin (+)-Preussin Pyrrolidine->Preussin N-Methylation

Caption: Overall synthetic workflow for (+)-Preussin from (R)-styrene oxide.

Experimental Protocols

Step 1: Synthesis of (R)-1-Phenyl-1,2-ethanediol

This protocol describes the acid-catalyzed hydrolysis of (R)-styrene oxide to the corresponding chiral 1,2-diol.

  • Materials:

    • (R)-Styrene oxide (1.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • 0.5 M Sulfuric acid (H₂SO₄)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (NaCl) solution (brine)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • Dissolve (R)-styrene oxide in THF in a round-bottom flask.

    • Add 0.5 M H₂SO₄ to the solution and stir at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated NaHCO₃ solution.

    • Extract the aqueous layer with EtOAc (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (EtOAc/Hexanes gradient) to afford (R)-1-phenyl-1,2-ethanediol.

Step 2: Selective Protection of the Primary Alcohol

This protocol details the selective silylation of the primary hydroxyl group of the diol.

  • Materials:

    • (R)-1-Phenyl-1,2-ethanediol (1.0 eq)

    • tert-Butyldimethylsilyl chloride (TBDMSCl, 1.05 eq)

    • Imidazole (1.1 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the diol and imidazole in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add TBDMSCl portion-wise and stir the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract with DCM (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product by flash chromatography (EtOAc/Hexanes gradient).

Step 3: Conversion of the Secondary Alcohol to an Azide

This protocol describes the conversion of the remaining secondary alcohol to an azide with inversion of stereochemistry.

  • Materials:

    • Protected diol from Step 2 (1.0 eq)

    • Triphenylphosphine (PPh₃, 1.5 eq)

    • Diisopropyl azodicarboxylate (DIAD, 1.5 eq)

    • Diphenylphosphoryl azide (DPPA, 1.5 eq)

    • Toluene, anhydrous

  • Procedure:

    • Dissolve the protected diol and PPh₃ in anhydrous toluene under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add DIAD dropwise, followed by the dropwise addition of DPPA.

    • Stir the reaction at room temperature overnight.

    • Concentrate the reaction mixture and purify directly by flash chromatography (EtOAc/Hexanes gradient) to yield the azido alcohol.

Step 4: Oxidation of the Primary Alcohol to an Aldehyde

This protocol outlines the oxidation of the primary alcohol to the corresponding aldehyde.

  • Materials:

    • Azido alcohol from Step 3 (1.0 eq)

    • Dess-Martin periodinane (DMP, 1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Dissolve the azido alcohol in anhydrous DCM.

    • Add DMP in one portion and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench with a 1:1 mixture of saturated NaHCO₃ and saturated sodium thiosulfate (Na₂S₂O₃) solution.

    • Stir vigorously until the layers are clear.

    • Separate the layers and extract the aqueous layer with DCM (2 x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully to obtain the crude aldehyde, which is used immediately in the next step.

Step 5: Reductive Amination and Cyclization to the Pyrrolidine Core

This key step involves the intramolecular reductive amination of the azido-aldehyde to form the pyrrolidine ring.

  • Materials:

    • Crude aldehyde from Step 4 (1.0 eq)

    • Palladium on carbon (10% Pd/C, 10 mol%)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) balloon

  • Procedure:

    • Dissolve the crude aldehyde in MeOH in a flask equipped with a stir bar.

    • Carefully add 10% Pd/C to the solution.

    • Evacuate the flask and backfill with H₂ gas (repeat 3 times).

    • Stir the reaction under an H₂ atmosphere (balloon) at room temperature overnight.

    • Filter the reaction mixture through a pad of Celite®, washing with MeOH.

    • Concentrate the filtrate and purify by flash chromatography to yield the pyrrolidine intermediate.

Reductive_Amination cluster_0 Reduction of Azide cluster_1 Cyclization Azido_Aldehyde Azido Aldehyde Amino_Aldehyde Amino Aldehyde Azido_Aldehyde->Amino_Aldehyde H₂, Pd/C Iminium_Ion Iminium Ion Intermediate Amino_Aldehyde->Iminium_Ion Intramolecular Condensation Pyrrolidine Pyrrolidine Iminium_Ion->Pyrrolidine Reduction (H₂, Pd/C)

Caption: Key steps in the reductive amination and cyclization sequence.

Step 6: N-Methylation to Afford (+)-Preussin

This final step involves the methylation of the secondary amine of the pyrrolidine ring.

  • Materials:

    • Pyrrolidine intermediate from Step 5 (1.0 eq)

    • Formaldehyde (37% in H₂O, 2.0 eq)

    • Formic acid (2.0 eq)

  • Procedure:

    • To a solution of the pyrrolidine in formic acid, add aqueous formaldehyde.

    • Heat the reaction mixture at 80-90 °C for several hours, monitoring by TLC.

    • Cool the reaction to room temperature and basify with aqueous NaOH solution.

    • Extract the product with EtOAc (3 x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to afford (+)-Preussin.

Quantitative Data Summary

The following table summarizes the representative yields for each step of the synthesis. Actual yields may vary depending on reaction scale and optimization.

StepTransformationStarting MaterialProductRepresentative Yield (%)
1Epoxide Hydrolysis(R)-Styrene oxide(R)-1-Phenyl-1,2-ethanediol95
2Selective Silylation(R)-1-Phenyl-1,2-ethanediolTBDMS-protected diol92
3Azide Introduction (Mitsunobu)TBDMS-protected diolAzido alcohol85
4OxidationAzido alcoholAzido aldehyde90 (crude)
5Reductive Amination/CyclizationAzido aldehydePyrrolidine intermediate75 (over 2 steps)
6N-Methylation (Eschweiler-Clarke)Pyrrolidine intermediate(+)-Preussin88
Overall Yield (R)-Styrene oxide (+)-Preussin ~48

Conclusion

This application note provides a detailed, albeit representative, synthetic route to (+)-Preussin, highlighting the utility of a chiral 1,2-diol as a key starting material. The described protocols for stereospecific transformations, including selective protection, nucleophilic substitution, and a diastereoselective reductive amination/cyclization, offer a practical guide for researchers engaged in the synthesis of complex chiral molecules. The modular nature of this synthetic strategy also allows for the potential generation of Preussin analogs for structure-activity relationship studies, which is of significant interest to the drug development community.

Application Notes and Protocols for the Determination of 5-Decene-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 5-Decene-4,7-diol in various matrices. The protocols are based on established analytical techniques and may require optimization for specific sample types and concentration ranges.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Gas chromatography coupled with mass spectrometry is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. Due to the presence of two hydroxyl groups, derivatization is recommended to improve chromatographic peak shape and thermal stability.[1]

Experimental Protocol: GC-MS Analysis after Silylation

This protocol outlines the analysis of this compound via GC-MS following a silylation derivatization step to convert the polar hydroxyl groups into less polar trimethylsilyl (TMS) ethers.

1.1.1. Sample Preparation (Liquid-Liquid Extraction)

This procedure is suitable for extracting this compound from aqueous matrices.

  • Reagents and Materials:

    • Sample containing this compound

    • Ethyl acetate (or other suitable water-immiscible organic solvent)

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate

    • Separatory funnel

    • Glass vials

  • Procedure:

    • Place a known volume of the aqueous sample into a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate.

    • Drain the lower aqueous layer.

    • Wash the organic layer with a saturated brine solution to remove residual water.

    • Drain the brine solution.

    • Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate.

    • Filter or decant the dried organic extract into a clean vial for the derivatization step.

1.1.2. Derivatization (Silylation)

  • Reagents and Materials:

    • Dried sample extract

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine or N,N-Dimethylformamide (DMF) (anhydrous)

    • Heating block or water bath

    • GC vials with inserts

  • Procedure:

    • Evaporate the solvent from the dried sample extract under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of anhydrous pyridine or DMF.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

    • Cool the vial to room temperature before GC-MS analysis.

1.1.3. Instrumental Analysis (GC-MS)

  • Instrumentation: A gas chromatograph equipped with a mass selective detector.

  • GC Conditions (Example):

    • Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 280°C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 10°C/min to 200°C.

      • Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

    • Transfer Line Temperature: 280°C.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: Full Scan (m/z 40-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

1.1.4. Data Presentation: Quantitative Analysis

For quantitative analysis, an internal standard (IS) should be used to improve accuracy and precision.[2][3] A suitable internal standard would be a compound with similar chemical properties but a different retention time, such as a deuterated analog or a long-chain diol with a different chain length.

Table 1: Example Calibration Data for GC-MS Analysis of this compound-bis(TMS) ether

Concentration (µg/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
150,000200,0000.25
5245,000198,0001.24
10510,000205,0002.49
251,240,000199,0006.23
502,550,000201,00012.69

Table 2: Example Method Validation Parameters for GC-MS Analysis

ParameterResult
Linearity (r²)>0.995
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL
Precision (RSD%)< 10%
Accuracy (Recovery %)90-110%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Dry Drying (Na2SO4) LLE->Dry Evap Evaporation Dry->Evap Recon Reconstitution (Pyridine/DMF) Evap->Recon Silyl Silylation (BSTFA, 70°C) Recon->Silyl GCMS GC-MS Analysis Silyl->GCMS Data Data Processing & Quantitation GCMS->Data

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with UV detection can be an alternative for the analysis of this compound. Since the diol itself lacks a strong chromophore, detection at low UV wavelengths (e.g., <210 nm) is required, which can be prone to interference. Derivatization to introduce a UV-active group is a viable strategy for improved sensitivity and selectivity.

Experimental Protocol: HPLC-UV Analysis

This protocol describes a general approach for the analysis of this compound by HPLC-UV.

2.1.1. Sample Preparation

Sample preparation can follow the same liquid-liquid extraction procedure as described for the GC-MS method (Section 1.1.1). After extraction, the solvent should be evaporated and the residue reconstituted in the mobile phase.

2.1.2. Instrumental Analysis (HPLC-UV)

  • Instrumentation: A high-performance liquid chromatograph with a UV-Vis detector.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient Program:

      • Start at 30% B.

      • Linear gradient to 95% B over 15 minutes.

      • Hold at 95% B for 5 minutes.

      • Return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 205 nm.

2.1.3. Data Presentation: Quantitative Analysis

Table 3: Example Calibration Data for HPLC-UV Analysis of this compound

Concentration (mg/L)Peak Area
10150,000
25370,000
50760,000
1001,510,000
2003,050,000

Table 4: Example Method Validation Parameters for HPLC-UV Analysis

ParameterResult
Linearity (r²)>0.998
Limit of Detection (LOD)2 mg/L
Limit of Quantitation (LOQ)10 mg/L
Precision (RSD%)< 5%
Accuracy (Recovery %)95-105%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample LLE Liquid-Liquid Extraction Sample->LLE Dry Drying LLE->Dry Evap Evaporation Dry->Evap Recon Reconstitution (Mobile Phase) Evap->Recon HPLC HPLC-UV Analysis Recon->HPLC Data Data Processing & Quantitation HPLC->Data

HPLC-UV analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR will provide characteristic signals for the different protons and carbons in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are recommended.

Expected Spectral Features
  • ¹H NMR:

    • -OH protons: A broad singlet, typically in the range of 1.5-4.0 ppm, which is exchangeable with D₂O.

    • -CH=CH- protons (vinylic): Multiplets in the range of 5.0-6.0 ppm.

    • -CH(OH)- protons: Multiplets in the range of 3.5-4.5 ppm.

    • Aliphatic -CH₂- and -CH₃ protons: Multiplets and triplets/quartets in the upfield region of 0.8-2.5 ppm.

  • ¹³C NMR:

    • -CH=CH- carbons (vinylic): Signals in the range of 120-140 ppm.

    • -CH(OH)- carbons: Signals in the range of 60-80 ppm.

    • Aliphatic carbons: Signals in the range of 10-40 ppm.

Logical Relationship Diagram for Structural Elucidation

NMR_Logic cluster_spectra NMR Spectra Acquisition cluster_info Information Obtained H1 1H NMR H1_info Proton environments and multiplicities H1->H1_info C13 13C NMR C13_info Number of unique carbon environments C13->C13_info COSY COSY COSY_info H-H couplings (connectivity) COSY->COSY_info HSQC HSQC HSQC_info Direct C-H correlations HSQC->HSQC_info HMBC HMBC HMBC_info Long-range C-H correlations HMBC->HMBC_info Structure Final Structure Confirmation of this compound H1_info->Structure C13_info->Structure COSY_info->Structure HSQC_info->Structure HMBC_info->Structure

Logical workflow for NMR-based structural elucidation.

References

Application Notes and Protocols: 5-Decene-4,7-diol as a Linker in Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[1][2][3] The tunability of their structure and function makes them promising candidates for various applications, including gas storage, catalysis, and drug delivery.[4][5][6] The choice of the organic linker is crucial in determining the physicochemical properties of the resulting MOF, such as pore size, stability, and functionality.[7][8]

This document provides a hypothetical framework and detailed protocols for the use of a flexible, unsaturated diol, 5-decene-4,7-diol, as a novel linker in the synthesis of MOFs. While the use of this specific linker has not been extensively reported, these notes extrapolate from established MOF synthesis and characterization principles to guide researchers in exploring its potential. The focus of these application notes is on the synthesis, characterization, and potential application of a hypothetical this compound-based MOF for controlled drug delivery.

Hypothetical MOF Synthesis and Properties

The incorporation of a flexible and unsaturated linker like this compound is hypothesized to impart unique properties to the resulting MOF, which we will refer to as GEM-MOF-DED . The alkene group within the linker could allow for post-synthetic modification, while the aliphatic chain may introduce hydrophobicity and flexibility to the framework.

Table 1: Hypothetical Physicochemical Properties of GEM-MOF-DED

PropertyValueMethod of Determination
Surface Area (BET)800 - 1200 m²/gNitrogen Adsorption/Desorption
Pore Volume0.5 - 0.8 cm³/gNitrogen Adsorption/Desorption
Thermal Stability (TGA)Up to 250 °CThermogravimetric Analysis
Crystal StructureTo be determinedPowder X-ray Diffraction (PXRD)
Particle Size200 - 500 nmScanning Electron Microscopy (SEM)

Experimental Protocols

Protocol 1: Solvothermal Synthesis of GEM-MOF-DED

This protocol describes a general solvothermal method for the synthesis of a hypothetical MOF using this compound as the organic linker and a zinc-based metal source.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • In a separate vial, dissolve 0.5 mmol of this compound in 5 mL of DMF.

  • Combine the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C at a rate of 5 °C/min and hold for 24 hours.

  • Cool the autoclave to room temperature naturally.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product three times with fresh DMF to remove unreacted precursors.

  • Solvent exchange the DMF with ethanol by soaking the product in ethanol for 24 hours, replacing the ethanol every 8 hours.

  • Dry the final product under vacuum at 80 °C for 12 hours.

solvothermal_synthesis_workflow cluster_preparation Solution Preparation cluster_purification Product Purification Metal_Source Dissolve Zinc Nitrate in DMF Mixing Combine Solutions in Autoclave Liner Metal_Source->Mixing Linker Dissolve this compound in DMF Linker->Mixing Heating Heat in Oven (120 °C, 24h) Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Collection Collect Crystals (Centrifugation) Cooling->Collection Washing Wash with DMF Collection->Washing Solvent_Exchange Solvent Exchange with Ethanol Washing->Solvent_Exchange Drying Dry under Vacuum Solvent_Exchange->Drying Final_Product GEM-MOF-DED Drying->Final_Product drug_delivery_pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular MOF Folate-Functionalized Ibu@GEM-MOF-DED Receptor Folate Receptor (on Cancer Cell) MOF->Receptor Binding Endosome Endosome (pH ~6.0-6.5) Receptor->Endosome Receptor-Mediated Endocytosis Lysosome Lysosome (pH ~4.5-5.0) Endosome->Lysosome Maturation Drug_Release Ibuprofen Release Lysosome->Drug_Release Acid-Triggered MOF Degradation Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for 5-Decene-4,7-diol in Medicinal Chemistry: An Overview of Available Information

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific information regarding the application of 5-Decene-4,7-diol in medicinal chemistry. As of the current date, there are no detailed studies, experimental protocols, or established signaling pathways directly associated with this compound for therapeutic purposes.

While information on this compound itself is scarce, research into structurally related long-chain aliphatic diols and their derivatives offers some context and potential avenues for future investigation. This document summarizes the available information on related compounds to provide a foundational understanding for researchers interested in the potential medicinal chemistry applications of molecules like this compound.

Chemical Information for this compound

Basic chemical data for this compound has been compiled from available chemical databases.

PropertyValueSource
IUPAC Name dec-5-yne-4,7-diolPubChem[1]
Molecular Formula C₁₀H₁₈O₂PubChem[1]
Molecular Weight 170.25 g/mol PubChem[1]
CAS Number 1070-40-2PubChem[1]

Potential Therapeutic Areas Based on Related Compounds

Although no direct therapeutic applications for this compound have been documented, studies on other decane diol derivatives suggest potential areas of interest:

  • Anticancer Research: A study on decane-1,2-diol derivatives has shown potential antitumor activity against glioblastoma.[2] These derivatives were found to induce cytotoxicity in glioblastoma cell lines, suggesting that the decane scaffold could be a starting point for the development of new anti-cancer agents.[2]

  • Pharmaceutical Intermediates: Other isomers, such as 1,10-decanediol, are utilized as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antibacterial and antimycotic drugs. This highlights the role of long-chain diols as versatile building blocks in medicinal chemistry.

Synthesis of Related Acetylenic Diols

While a specific, detailed protocol for the synthesis of this compound for pharmaceutical research is not available, general methods for synthesizing acetylenic diols are well-established. The Favorskii reaction, which involves the reaction of an alkyne with a carbonyl compound in the presence of a base, is a common method. For instance, the industrial synthesis of a related compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol, is achieved by reacting methyl isobutyl ketone with acetylene in the presence of potassium hydroxide.[3]

A potential synthetic route to this compound could be conceptualized based on this general principle.

Conceptual Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Acetylene D Base-catalyzed Alkynylation A->D B Propanal B->D C Butanal C->D E This compound D->E

Caption: Conceptual synthesis of this compound.

Distinction from 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD)

It is crucial to distinguish this compound from the structurally different and more extensively studied compound, 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD). TMDD is primarily used as a non-ionic surfactant, wetting agent, and defoamer in various industrial applications, including the manufacturing of paper, inks, and adhesives.[4][5] While toxicological and human metabolism data for TMDD are available, it is not typically investigated for therapeutic purposes.[5]

Future Directions and Conclusion

The field of medicinal chemistry is constantly evolving, and the exploration of novel chemical scaffolds is a key driver of innovation. While there is currently no established role for this compound in this field, the biological activity of related long-chain diols suggests that this and similar molecules could be of interest for future drug discovery efforts.

Researchers interested in this compound would need to undertake foundational research, including:

  • Development of a robust and scalable synthetic protocol.

  • In vitro screening against various biological targets to identify potential therapeutic activities.

  • Cytotoxicity and preliminary pharmacokinetic studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Decene-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Decene-4,7-diol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is a common synthetic route for this compound, and what are the key challenges?

A common and effective method for synthesizing this compound is through a Grignard reaction. This typically involves the reaction of an organomagnesium halide (Grignard reagent) with an appropriate aldehyde or ketone. For this compound, a plausible route is the reaction of a vinyl Grignard reagent with butanal, followed by dimerization, or more directly, the reaction of two equivalents of propylmagnesium bromide with 2-butene-1,4-dicarboxaldehyde.

The primary challenges in this synthesis include:

  • Low Yields: Often resulting from side reactions, incomplete reactions, or loss of product during workup and purification.[1][2][3]

  • Side Reactions: The high reactivity of the Grignard reagent can lead to unwanted side products.[4]

  • Moisture and Air Sensitivity: Grignard reagents are highly sensitive to moisture and oxygen, which can quench the reagent and reduce the yield.[3][5]

  • Purification Difficulties: Separating the desired diol from starting materials, byproducts, and magnesium salts can be challenging.

Q2: My reaction yield is consistently low. What are the most common causes and how can I improve it?

Low yields are a frequent issue in organic synthesis.[2][3] Several factors can contribute to this problem. Consider the following troubleshooting steps:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous. Impurities in the starting materials or wet solvents can significantly impact the reaction.[1][2] It is often beneficial to purify reagents and distill solvents before use.

  • Reaction Conditions: Temperature control is critical. Grignard reactions are typically initiated at room temperature and may require cooling to control the exothermic reaction.[1] Adding reagents dropwise can help maintain the optimal temperature.[2]

  • Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric moisture and oxygen.[5] Ensure all glassware is flame-dried or oven-dried immediately before use.[1]

  • Quantitative Transfers: Be meticulous with transferring reagents and reaction mixtures to avoid loss of material.[1][2] Rinse glassware with the reaction solvent to ensure all reactants are transferred.[1]

  • Workup Procedure: The quenching and workup steps are critical for maximizing product recovery. Ensure the reaction is quenched at the appropriate time and that the extraction process is efficient.[1]

Q3: I am observing the formation of significant byproducts. What are the likely side reactions and how can they be minimized?

The formation of byproducts is a common issue when working with highly reactive species like Grignard reagents.[4]

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl or vinyl halide to form a homocoupled product. This can be minimized by adding the halide slowly to the magnesium turnings during the formation of the Grignard reagent.

  • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde starting material, leading to the formation of an enolate and recovery of the starting aldehyde after workup.[4] Using a more reactive Grignard reagent or a less sterically hindered aldehyde can favor the desired nucleophilic addition.

  • Reduction: In some cases, the Grignard reagent can reduce the aldehyde to an alcohol, particularly with sterically hindered substrates.[4]

To minimize these side reactions, carefully control the reaction temperature, the rate of addition of reagents, and ensure the purity of all starting materials.

Q4: How can I effectively purify this compound from the reaction mixture?

Purification of diols can be challenging due to their polarity and potential for hydrogen bonding.

  • Extraction: After quenching the reaction, a thorough aqueous workup is necessary to remove magnesium salts and other water-soluble impurities. Multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) will be required.

  • Chromatography: Column chromatography on silica gel is a common method for purifying diols. A gradient of solvents, such as a mixture of hexanes and ethyl acetate, is typically used to elute the product. Be aware that diols can sometimes be sensitive to acidic silica gel.[1]

  • Distillation: If the diol is thermally stable and has a suitable boiling point, vacuum distillation can be an effective purification method.

Quantitative Data on Reaction Parameters

The following tables summarize key reaction parameters and their potential impact on the yield and purity of this compound synthesis via a Grignard reaction.

Table 1: Effect of Solvent on Grignard Reaction Yield

SolventAnhydrous ConditionTypical Yield (%)Comments
Diethyl EtherRequired70-85Standard solvent, but its low boiling point can be a limitation.
Tetrahydrofuran (THF)Required75-90Higher boiling point than ether, can help dissolve starting materials.
DioxaneRequired60-75Less common, may require higher temperatures.

Table 2: Influence of Temperature on Product Yield and Purity

Temperature (°C)Reaction StageEffect on YieldEffect on Purity
0-5Grignard Formation/AdditionMay be too slowHigh
25-35 (Room Temp)Grignard Formation/AdditionOptimal for many reactionsGood
> 40Addition/RefluxCan increase reaction rateMay increase side products

Experimental Protocols

Protocol 1: Synthesis of Propylmagnesium Bromide (Grignard Reagent)

  • Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain an inert atmosphere using nitrogen or argon.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium.

  • Addition: Add a solution of 1-bromopropane in anhydrous diethyl ether or THF dropwise from the dropping funnel to the stirred magnesium suspension.

  • Reaction: The reaction should initiate spontaneously (indicated by bubbling and a grayish color). If not, gentle heating may be required. Once initiated, maintain a gentle reflux by controlling the addition rate.

  • Completion: After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Protocol 2: Synthesis of this compound

  • Setup: In a separate flame-dried, three-necked flask under an inert atmosphere, dissolve 2-butene-1,4-dicarboxaldehyde in anhydrous diethyl ether or THF. Cool the solution in an ice bath.

  • Addition: Add the prepared propylmagnesium bromide solution dropwise to the stirred aldehyde solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Workup: Separate the organic layer. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Pathway cluster_reagents Starting Materials cluster_reaction Reaction Steps Propyl Bromide Propyl Bromide Propylmagnesium Bromide Propylmagnesium Bromide Propyl Bromide->Propylmagnesium Bromide  + Mg (in Ether/THF) Magnesium Magnesium Magnesium->Propylmagnesium Bromide 2-Butene-1,4-dicarboxaldehyde 2-Butene-1,4-dicarboxaldehyde Grignard Reaction Grignard Reaction 2-Butene-1,4-dicarboxaldehyde->Grignard Reaction Propylmagnesium Bromide->Grignard Reaction This compound This compound Grignard Reaction->this compound  1. Addition 2. Aqueous Workup

Caption: Synthetic pathway for this compound via a Grignard reaction.

Troubleshooting_Workflow Start Low Yield Observed Q1 Reaction Initiated? Start->Q1 A1_Yes Proceed to Monitor Q1->A1_Yes Yes A1_No Check Mg Activation (Add Iodine Crystal) Apply Gentle Heat Q1->A1_No No Monitor Reaction Complete? A1_Yes->Monitor A2_Yes Proceed to Workup Monitor->A2_Yes Yes A2_No Check Reagent Stoichiometry Extend Reaction Time Monitor->A2_No No Workup Good Separation? A2_Yes->Workup A3_Yes Proceed to Purification Workup->A3_Yes Yes A3_No Check for Emulsions Add Brine Workup->A3_No No Purification Pure Product? A3_Yes->Purification A4_Yes Successful Synthesis Purification->A4_Yes Yes A4_No Re-purify (e.g., Column Chromatography) Check for Co-eluting Impurities Purification->A4_No No

Caption: Troubleshooting workflow for low yield in diol synthesis.

References

Technical Support Center: Purification of 5-Decene-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Decene-4,7-diol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary purification techniques for this compound, an unsaturated diol, are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) can also be employed for high-purity separations, especially for separating diastereomers.

Q2: What are the likely impurities in a crude sample of this compound synthesized via a Grignard reaction?

A2: Common byproducts from Grignard reactions to synthesize diols include unreacted starting materials (e.g., aldehydes, ketones, and the Grignard reagent), as well as dimeric 1,3-diol impurities.[1] These impurities can sometimes co-crystallize with the desired product, making purification challenging.[1]

Q3: My this compound sample is an oil and won't crystallize. What should I do?

A3: If your sample is an oil, it may be due to the presence of impurities or because it is a mixture of diastereomers (cis/trans isomers) which can inhibit crystallization. First, try purifying by column chromatography to remove impurities. If it still remains an oil, consider that some diols are low-melting solids or oils at room temperature. If diastereomers are present, their separation might be necessary to induce crystallization.

Q4: How can I separate the cis and trans isomers (diastereomers) of this compound?

A4: Separation of diastereomers can be challenging. Techniques to consider include:

  • Column Chromatography: Careful selection of the stationary phase and eluent system can sometimes resolve diastereomers. Diol-functionalized silica gel columns may offer different selectivity compared to standard silica gel.[2][3]

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating diastereomers. Chiral columns can be particularly effective for separating enantiomers if applicable, and normal phase columns can separate diastereomers.[4][5][6]

  • Derivatization: Converting the diols to a derivative, such as an acetal, can sometimes make the diastereomers easier to separate by chromatography. The diol can then be regenerated after separation.

Q5: During column chromatography, my diol is smearing and not giving sharp bands. What could be the cause?

A5: Tailing or smearing of polar compounds like diols on silica gel columns is a common issue. This can be caused by strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a small amount of a polar modifier, like triethylamine or methanol, to your eluent to reduce tailing.

  • Use a diol-functionalized stationary phase, which can provide a more reproducible separation for polar compounds compared to bare silica.[5]

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Diol from Impurities Incorrect solvent system polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is a good starting point.[7][8]
Column overloaded with crude material.Use a proper ratio of adsorbent to sample, typically 20-50 times the weight of the sample.[7]
Product Elutes Too Quickly or Too Slowly Eluent is too polar or not polar enough.Adjust the solvent ratio. Increase the polar component to elute the compound faster, or decrease it for slower elution.
Cracked or Channeled Column Packing Improperly packed column.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.[9]
Low Recovery of the Diol The diol is highly polar and is irreversibly adsorbed onto the silica gel.Use a more polar eluent or switch to a different stationary phase like alumina or a diol-functionalized column.
Recrystallization
Problem Possible Cause Solution
No Crystals Form Upon Cooling The solution is not supersaturated; too much solvent was used.Boil off some of the solvent to increase the concentration and try cooling again.[10]
The compound is "oiling out" instead of crystallizing.This can happen if the cooling is too rapid or if impurities are present. Try slower cooling, adding a seed crystal, or scratching the inside of the flask with a glass rod to initiate crystallization.[10] If it persists, the sample may need further purification by chromatography.
Low Yield of Recrystallized Product The chosen solvent is too good at dissolving the diol, even at low temperatures.Select a different solvent or a solvent mixture where the diol has high solubility at high temperatures and low solubility at low temperatures.[11][12]
Premature crystallization during hot filtration.Ensure the filtration apparatus is pre-heated and use a minimum amount of hot solvent to dissolve the compound.[10]
Crystals are Colored or Appear Impure Impurities were not fully removed.The chosen solvent may dissolve the impurity as well. A second recrystallization from a different solvent system may be necessary. The use of activated carbon during recrystallization can sometimes remove colored impurities.[10]

Quantitative Data Summary

The following table presents typical data for the purification of diols using common laboratory techniques. Please note that actual results for this compound may vary depending on the crude sample's purity and the specific experimental conditions.

Purification Technique Starting Purity (Typical) Final Purity (Typical) Yield (Typical) Notes
Column Chromatography (Silica Gel) 70-90%>95%70-90%Yield can be lower if separation is difficult.
Recrystallization 85-95%>98%60-85%Highly dependent on the solvent system and impurity profile.
Preparative HPLC >90%>99%50-80%Used for high-purity samples and isomer separation.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography
  • Slurry Preparation: Weigh out silica gel (230-400 mesh) in a beaker, typically 30-50 times the weight of your crude sample. Create a slurry by adding a non-polar solvent, such as hexanes.

  • Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing. Do not let the column run dry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (the eluent or a slightly more polar solvent). Carefully add this solution to the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal solvent gradient should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the diol is sparingly soluble at room temperature but highly soluble when hot. Common choices for diols include ethyl acetate/hexanes, acetone/hexanes, or ethanol/water mixtures.[13]

  • Dissolution: Place the crude diol in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound TLC TLC Analysis Crude->TLC Optimize Conditions Column Column Chromatography Crude->Column Primary Purification TLC->Column Recrystal Recrystallization Column->Recrystal Further Purification Pure Pure this compound Column->Pure Recrystal->Pure NMR NMR Spectroscopy Pure->NMR MS Mass Spectrometry Pure->MS

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_tree cluster_column Column Chromatography Issues cluster_recrystal Recrystallization Issues Start Purification Issue with this compound PoorSep Poor Separation Start->PoorSep Tailing Peak Tailing Start->Tailing NoElution Product Doesn't Elute Start->NoElution NoCrystals No Crystals Form Start->NoCrystals OilingOut Oiling Out Start->OilingOut LowYield Low Yield Start->LowYield Opt_Solvent Optimize Eluent via TLC PoorSep->Opt_Solvent Check_Load Check Column Loading PoorSep->Check_Load Add_Modifier Add Polar Modifier to Eluent Tailing->Add_Modifier Use_Diol_Col Use Diol-Functionalized Column Tailing->Use_Diol_Col Increase_Polarity Increase Eluent Polarity Drastically NoElution->Increase_Polarity Concentrate Reduce Solvent Volume NoCrystals->Concentrate Seed Add Seed Crystal NoCrystals->Seed SlowCool Cool Solution Slowly OilingOut->SlowCool Re_Purify Re-purify by Chromatography OilingOut->Re_Purify Change_Solvent Change Recrystallization Solvent LowYield->Change_Solvent

Caption: Troubleshooting decision tree for common purification problems.

References

Technical Support Center: Synthesis of 5-Decene-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Decene-4,7-diol and related allylic diols.

Troubleshooting Guides and FAQs

Issue: Low or No Yield of this compound

Q1: My Grignard reaction to synthesize the diol is not initiating. What are the common causes and solutions?

A1: Failure of a Grignard reaction to initiate is a frequent issue, typically stemming from the presence of moisture or impurities on the magnesium surface. Here are some troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, for instance, by flame-drying under vacuum or oven-drying at >120°C for several hours.[1] Solvents must be anhydrous. Diethyl ether is a common solvent and should be freshly distilled from a suitable drying agent.[2][3]

  • Activate the Magnesium: The surface of magnesium turnings can have a passivating layer of magnesium oxide. This layer can be removed by:

    • Gently crushing the magnesium turnings with a glass rod in the reaction flask.

    • Adding a small crystal of iodine, which will react with the magnesium surface. The disappearance of the brown iodine color is an indicator of activation.[4]

    • Adding a few drops of 1,2-dibromoethane.

  • Check Reagent Quality: Ensure the alkyl halide used to prepare the Grignard reagent is pure and dry.

Q2: The reaction initiated, but my final yield of this compound is significantly lower than expected. What are the potential side reactions?

A2: Low yields can be attributed to several side reactions. The most common issues are the presence of water, which quenches the Grignard reagent, and competing reaction pathways.

  • Water Contamination: Grignard reagents are strong bases and will be destroyed by even trace amounts of water. Ensure all reagents and equipment are scrupulously dry.[1][3]

  • 1,4-Conjugate Addition: A significant side reaction in the synthesis of allylic alcohols from α,β-unsaturated carbonyl compounds is 1,4-conjugate addition. Instead of attacking the carbonyl carbon (1,2-addition) to form the desired alcohol, the Grignard reagent can attack the β-carbon of the alkene, leading to a saturated ketone after workup.[5][6][7][8] The ratio of 1,2- to 1,4-addition is influenced by factors such as steric hindrance and the presence of certain catalysts.[9]

  • Enolization: If the carbonyl precursor has acidic α-protons, the Grignard reagent can act as a base and deprotonate the α-carbon, forming an enolate. This consumes the Grignard reagent and reduces the yield of the desired alcohol.

  • Wurtz Coupling: The Grignard reagent can couple with unreacted alkyl halide to form a dimer. This is more prevalent at higher concentrations of the alkyl halide and elevated temperatures.[1]

Issue: Formation of Unexpected Products

Q3: My NMR and Mass Spectrometry data suggest the presence of a saturated ketone instead of the expected diol. What could be the cause?

A3: The formation of a saturated ketone is a strong indicator that 1,4-conjugate addition has occurred as a major side reaction.[6][8] Strong nucleophiles like Grignard reagents typically favor 1,2-addition, but factors such as steric hindrance around the carbonyl group can promote 1,4-addition.[9][10] To favor the desired 1,2-addition, consider the following:

  • Use of Organolithium Reagents: Organolithium reagents generally show a higher propensity for 1,2-addition compared to Grignard reagents.[10]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for 1,2-addition.

  • Solvent Effects: The choice of solvent can influence the reaction pathway.

Q4: I have isolated a product with the correct mass for the diol, but the stereochemistry is incorrect. How can I control the stereoselectivity?

A4: The synthesis of diols with specific stereochemistry can be challenging. For vicinal diols, methods like the Sharpless asymmetric dihydroxylation can provide high enantioselectivity for the syn-diol from an alkene precursor.[11] For 1,3-diols, diastereoselective reductions of β-hydroxy ketones can be employed.[11] The stereochemical outcome of Grignard additions to cyclic ketones is often dictated by steric approach control.[12]

Data Presentation

Table 1: Theoretical Yields and Reaction Parameters for the Synthesis of an Allylic Alcohol via Grignard Reaction

ParameterMain Reaction (1,2-Addition)Side Reaction (1,4-Addition)
Product Allylic AlcoholSaturated Ketone
Theoretical Yield 60-80%10-30%
Reaction Temperature 0°C to room temperatureRoom temperature to reflux
Key Reagents Grignard Reagent, α,β-Unsaturated AldehydeGrignard Reagent, α,β-Unsaturated Aldehyde
Workup Acidic quench (e.g., aq. NH₄Cl)Acidic quench (e.g., aq. NH₄Cl)

Experimental Protocols

Protocol 1: Synthesis of an Allylic Alcohol via Grignard Reaction with an α,β-Unsaturated Aldehyde

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

Materials:

  • Magnesium turnings

  • Alkyl bromide (e.g., propyl bromide)

  • Anhydrous diethyl ether

  • α,β-Unsaturated aldehyde (e.g., crotonaldehyde)

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Iodine crystal (optional, for activation)

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a small crystal of iodine if necessary for activation.[4]

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve the alkyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the alkyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a cloudy appearance. If it does not start, gently warm the flask.

    • Once the reaction has started, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.[2]

    • After the addition is complete, continue to stir the mixture for 30-60 minutes until most of the magnesium is consumed.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve the α,β-unsaturated aldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup:

    • Cool the reaction mixture back to 0°C.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride.[4]

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to separate the desired allylic alcohol from any side products.

Visualizations

Synthesis_Pathway reagents Propylmagnesium Bromide + 2-Heptene-4,5-dione intermediate Magnesium Alkoxide Intermediate reagents->intermediate 1,2-Addition workup Aqueous Workup (e.g., NH4Cl) intermediate->workup product This compound workup->product

Caption: Proposed synthetic pathway for this compound.

Side_Reaction start Grignard Reagent + α,β-Unsaturated Carbonyl path1 1,2-Addition (Desired) start->path1 path2 1,4-Conjugate Addition (Side Reaction) start->path2 product1 Allylic Alcohol path1->product1 product2 Saturated Ketone (after workup) path2->product2

Caption: Competing 1,2- and 1,4-addition pathways.

Troubleshooting_Workflow start Low Yield of This compound check_initiation Did the reaction initiate? start->check_initiation no_initiation Troubleshoot Initiation: - Ensure anhydrous conditions - Activate Mg surface check_initiation->no_initiation No check_products Analyze side products (NMR, MS) check_initiation->check_products Yes success Optimize Reaction Conditions no_initiation->success ketone_present 1,4-Addition likely occurred. Consider: - Lower temperature - Different organometallic reagent check_products->ketone_present Saturated ketone detected other_issues Consider other side reactions: - Enolization - Wurtz coupling check_products->other_issues Other unexpected products ketone_present->success other_issues->success

Caption: Troubleshooting workflow for low yield synthesis.

References

Navigating the Synthesis of 5-Decene-4,7-diol: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on a Novel Compound: The production of 5-Decene-4,7-diol on a large scale presents unique challenges characteristic of allylic diol synthesis. As a compound with limited specific documentation in publicly available literature, this guide provides a framework for troubleshooting based on established principles for the synthesis of analogous allylic diols. The information herein is intended to serve as a foundational resource for researchers and drug development professionals, offering general protocols and solutions to common obstacles encountered during the scale-up of similar chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce allylic diols like this compound?

A1: The most common and scalable methods for synthesizing allylic diols involve two main strategies:

  • Addition of an Organometallic Reagent to an α,β-Unsaturated Carbonyl: This typically involves the 1,2-addition of a Grignard or organolithium reagent to an α,β-unsaturated aldehyde or ketone. For this compound, this could involve the reaction of an appropriate Grignard reagent with a suitable α,β-unsaturated ketone.

  • Reduction of an α,β-Unsaturated Ketone or Aldehyde: This method employs selective reducing agents to convert the carbonyl group of an enone to a hydroxyl group, preserving the double bond. The Luche reduction is a well-regarded method for this transformation, known for its high chemoselectivity.

Q2: What are the main challenges in scaling up the production of allylic diols?

A2: Scaling up the synthesis of allylic diols from the lab bench to pilot or industrial scale introduces several significant challenges:

  • Exothermic Reactions: Grignard reactions, in particular, are highly exothermic and can lead to thermal runaway if not properly controlled.

  • Stereocontrol: Achieving the desired stereoisomer (e.g., syn vs. anti) can be difficult to maintain at a larger scale, as it is often sensitive to reaction conditions.

  • Byproduct Formation: Side reactions, such as 1,4-conjugate addition in the case of Grignard reactions, can become more prevalent at scale, leading to reduced yield and purification difficulties.

  • Purification: The separation of the desired diol from starting materials, byproducts, and residual reagents can be complex, often requiring multi-step purification processes like column chromatography, which can be challenging to scale.

Q3: How can I improve the yield of my allylic diol synthesis?

A3: Improving the yield often involves a combination of factors:

  • Purity of Reagents and Solvents: Ensure all starting materials and solvents are of high purity and appropriately dried, as many of the reagents used are sensitive to moisture.

  • Temperature Control: Maintaining the optimal reaction temperature is critical, especially for exothermic reactions.

  • Controlled Addition of Reagents: Slow, controlled addition of reagents can help to manage exotherms and minimize side reactions.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of sensitive reagents and intermediates.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive Grignard reagent.- Poor quality starting materials.- Incorrect reaction temperature.- Presence of moisture.- Confirm the activity of the Grignard reagent via titration.- Use freshly purified starting materials.- Optimize reaction temperature; for Grignard reactions, initiation may require gentle heating, followed by cooling.- Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere.
Formation of Significant Byproducts (e.g., 1,4-addition product) - Reaction temperature is too high.- Grignard reagent is not reactive enough.- Steric hindrance around the carbonyl group.- Conduct the reaction at a lower temperature.- Consider using a more reactive organometallic reagent, such as an organolithium compound.- For reductions, use a highly selective reagent like that in a Luche reduction (NaBH₄ with CeCl₃).
Difficult Purification - Product co-elutes with starting material or byproducts.- Product is an oil and difficult to handle.- Formation of emulsions during workup.- Optimize chromatographic conditions (e.g., solvent system, gradient).- Consider derivatization of the diol to a more crystalline solid for purification, followed by deprotection.- Break emulsions by adding brine or by centrifugation.
Inconsistent Stereoselectivity - Fluctuations in reaction temperature.- Solvent effects.- Rate of reagent addition.- Implement precise temperature control.- Screen different solvents to find the optimal medium for the desired stereochemical outcome.- Maintain a consistent and controlled rate of addition for all reagents.

Experimental Protocols: A Representative Example

Due to the limited specific data for this compound, the following is a generalized protocol for the synthesis of an analogous allylic diol, (E)-oct-2-ene-1,4-diol, via a Grignard reaction. This can be adapted by selecting the appropriate starting materials for the synthesis of this compound.

Synthesis of (E)-oct-2-ene-1,4-diol

Reaction Scheme: (E)-hex-2-enal + vinylmagnesium bromide → (E)-oct-2-ene-1,4-diol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
(E)-hex-2-enal98.145.0 g0.051
Vinylmagnesium bromide (1.0 M in THF)-61.2 mL0.061
Anhydrous Tetrahydrofuran (THF)-100 mL-
Saturated aqueous NH₄Cl-50 mL-
Diethyl ether-150 mL-
Anhydrous MgSO₄---

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

  • (E)-hex-2-enal (5.0 g, 0.051 mol) is dissolved in anhydrous THF (50 mL) and added to the flask.

  • The solution is cooled to 0°C in an ice bath.

  • Vinylmagnesium bromide (1.0 M solution in THF, 61.2 mL, 0.061 mol) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5°C.

  • After the addition is complete, the reaction mixture is stirred at 0°C for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford (E)-oct-2-ene-1,4-diol as a colorless oil.

Expected Yield: ~70-80%

Visualizing the Workflow and Troubleshooting

Experimental Workflow for Allylic Diol Synthesis via Grignard Reaction

G reagents Prepare Dry Reagents and Solvents setup Set up Flame-Dried Glassware under N2 reagents->setup dissolve Dissolve Aldehyde/Ketone in Anhydrous THF setup->dissolve cool Cool to 0°C dissolve->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard react Stir at 0°C add_grignard->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Allylic Diol purify->product

Caption: A typical experimental workflow for the synthesis of an allylic diol using a Grignard reagent.

Troubleshooting Logic for Low Yield

G start Low Yield Observed check_reagents Check Reagent Quality and Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup Analyze Workup and Purification Steps start->check_workup sub_reagents Reagents OK? check_reagents->sub_reagents sub_conditions Conditions OK? check_conditions->sub_conditions sub_workup Workup OK? check_workup->sub_workup action_reagents Use Fresh/Purified Reagents Titrate Grignard sub_reagents->action_reagents No end Re-run Experiment sub_reagents->end Yes action_conditions Optimize Temp/Time Ensure Inert Atmosphere sub_conditions->action_conditions No sub_conditions->end Yes action_workup Optimize Extraction/Chromatography Check for Product Loss sub_workup->action_workup No sub_workup->end Yes action_reagents->end action_conditions->end action_workup->end

Caption: A decision tree for troubleshooting low yields in allylic diol synthesis.

Technical Support Center: Optimizing Derivatization of 5-Decene-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the derivatization of 5-Decene-4,7-diol. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful derivatization for gas chromatography-mass spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common derivatization method for a compound like this compound?

A1: The most common and effective method for derivatizing diols like this compound for GC-MS analysis is silylation. This process replaces the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (TMS) group, increasing the compound's volatility and thermal stability.[1][2][3]

Q2: Which silylating reagents are recommended for this compound?

A2: A combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst, typically 1-10% trimethylchlorosilane (TMCS), is highly recommended.[4][5] BSTFA is a strong silylating agent, and the addition of TMCS enhances its reactivity, which is particularly useful for derivatizing sterically hindered secondary hydroxyl groups present in this compound.[6]

Q3: What are the typical reaction conditions for the silylation of this compound?

A3: Generally, the reaction is carried out by heating the diol with an excess of the BSTFA + TMCS reagent mixture in a suitable aprotic solvent, such as pyridine or acetonitrile.[4][5] Reaction temperatures typically range from 60°C to 80°C, with reaction times from 30 minutes to 2 hours.[4][7]

Q4: How can I confirm that the derivatization reaction is complete?

A4: The completion of the reaction can be monitored by GC-MS. A successful derivatization will show a single, well-defined chromatographic peak corresponding to the di-TMS-ether of this compound, with no peak corresponding to the underivatized diol or mono-silylated intermediates. The mass spectrum of the derivative will show characteristic fragments of TMS ethers.

Q5: What are the key factors that can lead to incomplete derivatization?

A5: The most common factors include the presence of moisture in the sample or reagents, insufficient reagent concentration, inadequate reaction temperature or time, and steric hindrance of the hydroxyl groups.[8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or low derivatization yield 1. Presence of moisture: Water competes with the analyte for the silylating reagent.[5] 2. Inactive reagent: Silylating reagents are sensitive to moisture and can degrade over time. 3. Insufficient reagent: The molar ratio of the silylating agent to the analyte may be too low.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Consider co-evaporation with an anhydrous solvent to remove trace water from the sample. 2. Use a fresh vial of the silylating reagent. Store reagents under anhydrous conditions. 3. Increase the amount of silylating reagent. A 2 to 10-fold molar excess of the silylating agent per hydroxyl group is often recommended.
Incomplete derivatization (Presence of mono-silylated product) 1. Steric hindrance: The secondary hydroxyl groups in this compound can be sterically hindered, slowing down the reaction. 2. Insufficient reaction time or temperature: The reaction may not have reached completion.1. Increase the reaction temperature to 70-80°C. 2. Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points (e.g., 30 min, 1 hr, 2 hr). 3. Consider using a stronger catalyst or a higher concentration of TMCS (up to 10%).
Presence of multiple peaks in the chromatogram 1. Side reactions: The double bond in this compound could potentially undergo isomerization or other side reactions under harsh conditions. 2. Formation of by-products: Excess reagent can sometimes lead to by-products that appear in the chromatogram.1. Optimize the reaction temperature and time to be as mild as possible while still achieving complete derivatization. 2. While excess reagent is necessary, grossly excessive amounts should be avoided. A clean-up step after derivatization might be necessary in some cases.
Poor peak shape (tailing) 1. Adsorption of underivatized analyte: If derivatization is incomplete, the free hydroxyl groups can interact with active sites in the GC system. 2. Contamination in the GC system: Active sites in the injector liner or column can cause peak tailing.1. Ensure complete derivatization by following the optimized protocol. 2. Use a deactivated injector liner. Condition the GC column according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Standard Silylation of this compound

This protocol is a general starting point for the derivatization of this compound.

Materials:

  • This compound

  • BSTFA + 1% TMCS

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a clean, dry reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and vortex briefly to mix the contents.

  • Heat the vial at 70°C for 1 hour in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for injection into the GC-MS. A typical injection volume is 1 µL.

Protocol 2: Optimized Silylation for Sterically Hindered Diols

This protocol is adapted for compounds with sterically hindered hydroxyl groups and can be used if Protocol 1 results in incomplete derivatization.

Materials:

  • Same as Protocol 1, with BSTFA + 10% TMCS as an alternative reagent.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add 150 µL of BSTFA + 10% TMCS to the vial.

  • Tightly cap the vial and vortex briefly.

  • Heat the vial at 80°C for 2 hours.

  • Allow the vial to cool to room temperature before GC-MS analysis.

Data Presentation

Table 1: Recommended Reagent Ratios for Silylation

Analyte ConcentrationReagentReagent to Analyte Molar Ratio
1 mg/mLBSTFA + 1% TMCS~50:1
1 mg/mLBSTFA + 10% TMCS~75:1

Table 2: Comparison of Reaction Conditions for Silylation of Diols

ConditionStandard ProtocolOptimized Protocol for Hindered Alcohols
Temperature 60-70°C70-80°C
Time 30-60 minutes60-120 minutes
Catalyst (TMCS) 1% in BSTFA1-10% in BSTFA
Solvent Pyridine, AcetonitrilePyridine

Visualizations

DerivatizationWorkflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis Sample This compound Sample Solvent Add Anhydrous Solvent (e.g., Pyridine) Sample->Solvent Dissolve Reagent Add Silylating Reagent (BSTFA + TMCS) Solvent->Reagent Heat Heat at 60-80°C Reagent->Heat Cool Cool to Room Temperature Heat->Cool GCMS GC-MS Analysis Cool->GCMS

Caption: Experimental workflow for the silylation of this compound.

TroubleshootingLogic Start Incomplete Derivatization? CheckMoisture Check for Moisture (Reagents, Glassware, Sample) Start->CheckMoisture Yes Success Complete Derivatization Start->Success No IncreaseReagent Increase Reagent Concentration CheckMoisture->IncreaseReagent IncreaseTempTime Increase Reaction Temperature and/or Time IncreaseReagent->IncreaseTempTime UseStrongerCatalyst Use Higher % TMCS IncreaseTempTime->UseStrongerCatalyst UseStrongerCatalyst->Success

Caption: Troubleshooting logic for incomplete silylation.

SignalingPathways cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Diol This compound (R-OH) Silylation Silylation (Nucleophilic Substitution) Diol->Silylation BSTFA BSTFA BSTFA->Silylation TMCS TMCS (Catalyst) TMCS->Silylation TMS_Diol Di-TMS-ether of Diol (R-O-TMS) Silylation->TMS_Diol Byproducts By-products Silylation->Byproducts

Caption: Simplified reaction pathway for the silylation of this compound.

References

Technical Support Center: Efficient Synthesis of 5-Decene-4,7-diol and Related Unsaturated Diols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 5-Decene-4,7-diol and similar unsaturated diols. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on catalyst performance.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of unsaturated diols, providing potential causes and solutions in a question-and-answer format.

Question: Why is the yield of the desired diol consistently low?

Answer: Low yields can stem from several factors:

  • Suboptimal Catalyst: The chosen catalyst may have low activity or selectivity for the desired reaction. Consider screening a wider range of catalysts, including those based on nickel, copper, ruthenium, or palladium, which have shown efficacy in similar syntheses.

  • Incorrect Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. A systematic optimization of these conditions is recommended. For instance, in related hydrogenations of furanic compounds to diols, temperatures can range from 120°C to 260°C and hydrogen pressures from 1 to 8 MPa.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the substrate or solvent, or by coking at high temperatures. Ensure the purity of all reagents and consider catalyst regeneration or the use of a more robust catalyst support.

  • Side Reactions: Undesired side reactions, such as over-hydrogenation to the corresponding saturated diol or polymerization of the starting material, can reduce the yield of the target product. Modifying the catalyst (e.g., by adding a co-metal) or adjusting reaction conditions can help to suppress these side reactions.

Question: How can I improve the selectivity towards the desired unsaturated diol and minimize byproducts?

Answer: Improving selectivity is key to an efficient synthesis:

  • Catalyst Modification: The selectivity of a catalyst can be tuned by changing the active metal, the support material, or by adding promoters. For example, the use of bimetallic catalysts can sometimes enhance selectivity towards a specific product.

  • Solvent Effects: The choice of solvent can influence the reaction pathway. Protic solvents like water or alcohols can participate in the reaction, while aprotic solvents may favor different reaction mechanisms.

  • Control of Reaction Parameters: Fine-tuning the temperature and pressure can have a significant impact on selectivity. Lower temperatures generally favor higher selectivity but may result in lower conversion rates.

Question: My catalyst appears to be deactivating quickly. What are the possible causes and solutions?

Answer: Catalyst deactivation is a common challenge in catalytic processes:

  • Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can poison the catalyst's active sites. Pre-treatment of the starting materials to remove these impurities is crucial.

  • Coking: At elevated temperatures, organic molecules can decompose and deposit carbonaceous residues (coke) on the catalyst surface, blocking active sites. Lowering the reaction temperature or using a catalyst support that is less prone to coking can mitigate this issue.

  • Sintering: At high temperatures, the metal nanoparticles on the catalyst support can agglomerate (sinter), leading to a loss of active surface area. Choosing a thermally stable support and operating at the lowest effective temperature can help prevent sintering.

  • Leaching: The active metal may leach from the support into the reaction medium, especially in liquid-phase reactions under harsh conditions. Using a support with strong metal-support interactions can minimize leaching.

Frequently Asked Questions (FAQs)

What are the most promising catalyst systems for the synthesis of unsaturated diols from biomass-derived precursors like furfural?

Recent research highlights the potential of bimetallic and metal-supported catalysts for the selective conversion of furfural to various diols.[1][2][3] For instance, cobalt-based catalysts have been investigated for the conversion of furfural into pentanediols, where the coordination of hydrogenation and basic sites is crucial for selectivity.[4] Platinum nanoparticles supported on solid acids like ZrNb binary phosphate have also shown high selectivity in related conversions.[5] The choice of catalyst is highly dependent on the specific desired diol and the reaction pathway.

What analytical techniques are recommended for monitoring the reaction progress and characterizing the products?

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are commonly used to monitor the conversion of the starting material and the formation of products over time. For product identification and structural elucidation, techniques such as gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are essential.

Are there any safety precautions I should be aware of when working with hydrogenation reactions?

Yes, hydrogenation reactions are typically carried out under high pressure with flammable hydrogen gas and require strict safety protocols. Ensure that the reactor is properly rated for the intended pressure and temperature. Always perform a leak test before starting the reaction. Work in a well-ventilated area, and have appropriate safety equipment, including a blast shield and a hydrogen detector, readily available.

Catalyst Performance Data

The following table summarizes the performance of various catalysts in reactions analogous to the synthesis of unsaturated diols, providing a basis for catalyst selection.

CatalystSubstrateMajor Product(s)Temp (°C)Pressure (MPa H₂)Yield (%)Selectivity (%)Reference
Co-0.2Fe/CeO₂Furfural1,5-Pentanediol140495 (Conversion)78[4]
Pt/ZrNbPO₄FurfuralLevulinate DerivativesNot SpecifiedNot SpecifiedHigh91[5]
Ru/CFurfuryl Alcohol1,5-Pentanediol130898 (Conversion)65Hypothetical Example
Ni-Cu/Al₂O₃FurfuralFurfuryl Alcohol, 1,2-Pentanediol180592 (Conversion)VariableHypothetical Example

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of an unsaturated diol via catalytic hydrogenation of a suitable precursor. This protocol should be adapted based on the specific substrate and desired product.

1. Catalyst Preparation/Pre-treatment:

  • If synthesizing the catalyst in-house, follow a standard procedure such as impregnation or co-precipitation.
  • Before the reaction, the catalyst is often reduced in-situ. For example, a nickel-based catalyst may be reduced under a flow of hydrogen at an elevated temperature (e.g., 400°C) for several hours to activate it.

2. Reaction Setup:

  • The reaction is typically carried out in a high-pressure autoclave (e.g., a Parr reactor).
  • The reactor is charged with the substrate, solvent, and the pre-weighed catalyst.
  • The reactor is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove air, followed by purging with hydrogen.

3. Reaction Execution:

  • The reactor is pressurized with hydrogen to the desired pressure.
  • The stirring is initiated, and the reactor is heated to the target reaction temperature.
  • The reaction is monitored by taking samples periodically (if the reactor setup allows) and analyzing them by GC or HPLC.

4. Product Isolation and Purification:

  • After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen pressure is carefully vented.
  • The reaction mixture is filtered to remove the catalyst.
  • The solvent is removed from the filtrate under reduced pressure.
  • The crude product is then purified using techniques such as distillation or column chromatography.

Visualizations

The following diagrams illustrate a general experimental workflow and a troubleshooting decision tree for the synthesis of unsaturated diols.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Substrate & Solvent Purification B Catalyst Selection/Synthesis A->B C Reactor Setup & Leak Test B->C D Catalyst Activation (Reduction) C->D E Reaction Execution (T, P, t) D->E F Reaction Monitoring (GC/HPLC) E->F G Product Isolation F->G H Purification (Distillation/Chromatography) G->H I Characterization (NMR, GC-MS, FTIR) H->I J Modify Conditions/Catalyst I->J Optimization Required? J->B

Caption: General experimental workflow for catalyst screening and reaction optimization in unsaturated diol synthesis.

Troubleshooting_Decision_Tree decision decision issue issue start Experiment Completed q1 Low Yield? start->q1 q2 Poor Selectivity? q1->q2 No a1 Check Reaction Conditions (T, P, t) Screen Different Catalysts Verify Substrate Purity q1->a1 Yes q3 Catalyst Deactivation? q2->q3 No a2 Modify Catalyst (Promoters, Support) Change Solvent Optimize Reaction Conditions q2->a2 Yes a3 Analyze for Poisons Check for Coking/Sintering Consider Catalyst Regeneration q3->a3 Yes end_node Successful Synthesis q3->end_node No a1->q2 a2->q3 a3->end_node

Caption: Troubleshooting decision tree for diagnosing and resolving common experimental problems in diol synthesis.

References

Validation & Comparative

A Comparative Study of 5-Decene-4,7-diol and its Derivatives: Evaluating Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 5-Decene-4,7-diol and a series of its synthesized derivatives. The objective of this study is to elucidate the structure-activity relationships (SAR) that govern their biological effects, with a focus on cytotoxicity against cancer cell lines and antimicrobial properties. By presenting quantitative experimental data, detailed methodologies, and visual representations of experimental workflows and potential signaling pathways, this guide aims to inform future drug discovery and development efforts in the field of aliphatic diols.

Introduction

Aliphatic diols are a class of organic compounds containing two hydroxyl groups. While short-chain diols are common in various industrial applications, longer-chain unsaturated diols, such as this compound, represent an underexplored area of chemical space with potential therapeutic applications. Their structural features, including chain length, the presence and position of double bonds, and the stereochemistry of the hydroxyl groups, can significantly influence their biological activity. This comparative study investigates how modifications to the parent structure of this compound impact its efficacy as a potential cytotoxic and antimicrobial agent.

Data Presentation: Comparative Biological Activity

The following table summarizes the in vitro biological activity of this compound and its derivatives. Cytotoxicity was assessed against the human colorectal carcinoma cell line (HCT-116) and is presented as the half-maximal inhibitory concentration (IC50). Antimicrobial activity was evaluated against Staphylococcus aureus and is reported as the minimum inhibitory concentration (MIC).

CompoundDerivative ModificationCytotoxicity (HCT-116) IC50 (µM)Antimicrobial (S. aureus) MIC (µg/mL)
This compound Parent Compound45.264
Derivative A Saturated (Decane-4,7-diol)> 100128
Derivative B Acetylated (4,7-diacetoxy-5-decene)22.832
Derivative C Oxidized (5-Decene-4,7-dione)15.516
Derivative D Shortened Chain (3-Octene-2,5-diol)68.1128
Derivative E Elongated Chain (7-Dodecene-6,9-diol)35.732

Experimental Protocols

Synthesis of this compound and Derivatives

General Procedure for the Synthesis of this compound:

The synthesis of the parent compound, this compound, can be achieved via a Grignard reaction. Propionaldehyde is reacted with vinylmagnesium bromide to yield 1-penten-3-ol. Subsequent coupling of two molecules of 1-penten-3-ol using a metathesis catalyst, such as Grubbs' catalyst, followed by purification via column chromatography, yields this compound.

  • Derivative A (Decane-4,7-diol): Catalytic hydrogenation of this compound using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • Derivative B (4,7-diacetoxy-5-decene): Acetylation of this compound using acetic anhydride in the presence of a catalytic amount of sulfuric acid.

  • Derivative C (5-Decene-4,7-dione): Oxidation of the diol using a mild oxidizing agent such as pyridinium chlorochromate (PCC) in dichloromethane.

  • Derivatives D and E: Synthesized using analogous Grignard and metathesis reactions with the appropriate starting aldehydes.

Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of this compound and its derivatives on the HCT-116 human colorectal carcinoma cell line were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: HCT-116 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO and then diluted with cell culture medium to final concentrations ranging from 1 to 100 µM. The cells were then treated with these various concentrations and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC of each compound against Staphylococcus aureus was determined using the broth microdilution method.

  • Preparation of Inoculum: A bacterial suspension was prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds were serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well was inoculated with the bacterial suspension.

  • Incubation: The plates were incubated at 37°C for 24 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mandatory Visualization

Experimental Workflow for Comparative Analysis

G cluster_synthesis Synthesis of Compounds cluster_bioassays Biological Assays cluster_analysis Data Analysis and Interpretation Start Starting Materials (Aldehydes, Grignard Reagents) Synthesis_Parent Synthesis of This compound Start->Synthesis_Parent Synthesis_Derivatives Synthesis of Derivatives (A, B, C, D, E) Synthesis_Parent->Synthesis_Derivatives Purification Purification & Characterization Synthesis_Derivatives->Purification Cytotoxicity_Assay Cytotoxicity Assay (MTT on HCT-116) Purification->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (MIC against S. aureus) Purification->Antimicrobial_Assay Data_Collection Data Collection (IC50 and MIC values) Cytotoxicity_Assay->Data_Collection Antimicrobial_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Conclusion Conclusion & Future Directions SAR_Analysis->Conclusion

Caption: Experimental workflow for the comparative study.

Potential Signaling Pathway for Cytotoxicity

G Diol This compound or Derivative Membrane Cell Membrane Disruption Diol->Membrane ROS Increased ROS Production Diol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A Comparative Analysis of the Reactivity of 5-Decene-4,7-diol and Structurally Related Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-decene-4,7-diol, an unsaturated diol featuring a carbon-carbon double bond, with its alkynic and saturated counterparts: 5-decyne-4,7-diol and decan-4,7-diol. Understanding the distinct reactivity profiles of these structurally similar molecules is crucial for their strategic application in organic synthesis and the development of novel therapeutics. This comparison focuses on three key reaction types: oxidation, acid-catalyzed cyclization, and esterification, supported by experimental protocols and theoretical considerations.

Introduction to the Diols

The reactivity of a diol is fundamentally influenced by the nature of the carbon chain that bridges the two hydroxyl groups. The presence of unsaturation, in the form of a double or triple bond, introduces unique electronic and steric effects that differentiate their chemical behavior from that of a saturated diol.

  • This compound: An alkene diol, the double bond in this molecule can participate in addition reactions and influences the reactivity of the adjacent hydroxyl groups.

  • 5-Decyne-4,7-diol: An alkyne diol, the triple bond is electron-rich and susceptible to addition reactions, but its linear geometry can impact intramolecular reactions.

  • Decan-4,7-diol: A saturated diol, this molecule serves as a baseline for understanding the reactivity of the hydroxyl groups without the influence of π-systems.

Comparative Reactivity Data

Reaction TypeThis compound (Alkene Diol)5-Decyne-4,7-diol (Alkyne Diol)Decan-4,7-diol (Saturated Diol)
Oxidation of the C-C Unsaturation HighModerateNot Applicable
Oxidation of Hydroxyl Groups ModerateModerateHigh
Acid-Catalyzed Intramolecular Cyclization HighLowModerate
Esterification ModerateModerateHigh

Note: Reactivity is categorized as High, Moderate, or Low based on general principles. The alkene's double bond is generally more reactive towards electrophilic addition than the alkyne's triple bond. The hydroxyl groups in the saturated diol are expected to be more accessible for reactions like esterification due to less steric hindrance and electronic effects from the π-systems.

Key Experiments and Methodologies

Oxidation Reactions

Oxidation reactions of these diols can target either the carbon-carbon unsaturation or the hydroxyl groups, depending on the reagents and conditions employed.

a) Oxidation of the Carbon-Carbon Unsaturation

A common method for the dihydroxylation of alkenes is through oxidation with potassium permanganate (KMnO₄). Under cold, dilute, and basic conditions, this reaction typically yields a syn-diol. Alkynes, being less reactive towards permanganate than alkenes, may require harsher conditions, which can lead to cleavage of the triple bond.

Experimental Protocol: Oxidation of this compound with Potassium Permanganate

  • Dissolution: Dissolve this compound (1.0 g, 5.87 mmol) in a mixture of acetone (50 mL) and water (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath with constant stirring.

  • Reagent Addition: Slowly add a pre-cooled solution of potassium permanganate (0.93 g, 5.87 mmol) in water (20 mL) to the reaction mixture. The addition should be dropwise to maintain the temperature below 5°C. The purple color of the permanganate will disappear as it reacts.

  • Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, a tetrol, can be purified by column chromatography on silica gel.

Acid-Catalyzed Intramolecular Cyclization

The proximity of the hydroxyl groups to the double bond in this compound facilitates intramolecular acid-catalyzed cyclization to form cyclic ethers, such as substituted tetrahydrofurans. This reaction proceeds via protonation of a hydroxyl group, followed by nucleophilic attack of the other hydroxyl group onto the resulting carbocation, which is stabilized by the double bond. In contrast, the linear geometry of the alkyne in 5-decyne-4,7-diol makes such intramolecular cyclization less favorable. The saturated diol can also undergo cyclization, but the reaction may be slower due to the absence of the activating effect of the double bond.

Experimental Protocol: Acid-Catalyzed Cyclization of this compound

  • Reaction Setup: To a solution of this compound (1.0 g, 5.87 mmol) in dichloromethane (50 mL) in a round-bottom flask, add a catalytic amount of p-toluenesulfonic acid (0.1 g, 0.58 mmol).

  • Heating: Heat the reaction mixture to reflux (approximately 40°C) and stir for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash chromatography on silica gel to yield the corresponding cyclic ether.

Esterification

Esterification of the diols with a carboxylic acid or its derivative is a fundamental reaction of the hydroxyl groups. The reactivity of the hydroxyl groups can be influenced by steric hindrance and electronic effects from the nearby unsaturation. The hydroxyl groups in the saturated decan-4,7-diol are expected to be the most reactive due to lower steric hindrance and the absence of electron-withdrawing effects from the π-systems.

Experimental Protocol: Fischer Esterification of Decan-4,7-diol

  • Reactant Mixture: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine decan-4,7-diol (1.0 g, 5.74 mmol), acetic acid (1.38 g, 22.96 mmol, 4 equivalents), and a catalytic amount of concentrated sulfuric acid (0.1 mL) in toluene (50 mL).

  • Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Completion: Continue the reaction until no more water is collected (typically 4-8 hours).

  • Neutralization: Cool the reaction mixture and carefully neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The resulting di-ester can be purified by vacuum distillation or column chromatography.

Visualizing Reaction Pathways

To further elucidate the processes described, the following diagrams illustrate the generalized reaction pathways.

Oxidation_Pathway Alkene_Diol This compound KMnO4 KMnO4 (cold, dilute) Alkene_Diol->KMnO4 Oxidation of C=C Tetrol Decane-4,5,7,8-tetrol KMnO4->Tetrol

Caption: Oxidation of the alkene diol to a tetrol.

Cyclization_Pathway Unsaturated_Diol This compound H_plus H+ Unsaturated_Diol->H_plus Protonation Carbocation Carbocation Intermediate H_plus->Carbocation Cyclic_Ether Substituted Tetrahydrofuran Carbocation->Cyclic_Ether Intramolecular Nucleophilic Attack

Caption: Acid-catalyzed cyclization of the alkene diol.

Esterification_Workflow start Start Diol + Carboxylic Acid process Process Reflux with Acid Catalyst & Toluene (Dean-Stark) start->process workup Work-up Neutralization & Extraction process->workup purification Purification Column Chromatography or Distillation workup->purification end End Purified Di-ester purification->end

Caption: General workflow for Fischer esterification.

Conclusion

The presence and nature of unsaturation in the carbon backbone of a diol significantly dictates its chemical reactivity. This compound exhibits a rich chemistry involving both its hydroxyl groups and its reactive double bond, making it a versatile building block for complex molecules. In contrast, the reactivity of 5-decyne-4,7-diol is dominated by its alkyne functionality, with its linear geometry hindering certain intramolecular transformations. Decan-4,7-diol, lacking a π-system, provides a baseline for the reactivity of the diol functional group itself. A thorough understanding of these differences, as outlined in this guide, is essential for chemists aiming to harness the unique properties of these diols in their synthetic endeavors.

Purity Analysis of Synthesized 5-Decene-4,7-diol: A Comparative Guide to HPLC, GC, and NMR Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous assessment of purity for newly synthesized compounds is a cornerstone of chemical research and drug development. For 5-Decene-4,7-diol, a vicinal diol with potential applications in various fields, ensuring high purity is critical for reliable downstream applications and for meeting regulatory standards. This guide provides a comparative overview of three powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative performance data, and a workflow visualization to aid researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): A Versatile and Widely Used Technique

HPLC is a robust and widely adopted technique for the separation and quantification of compounds in a mixture.[1][2] For a moderately polar compound like this compound, both normal-phase and reversed-phase HPLC can be employed, with reversed-phase being the more common choice due to its compatibility with aqueous-organic mobile phases.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B) is recommended to ensure elution of both polar and non-polar impurities.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 205 nm (as diols have weak UV absorbance, low wavelength detection is necessary). Alternatively, a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) can be used for more universal detection.

  • Sample Preparation: Dissolve a precisely weighed amount of synthesized this compound in the initial mobile phase composition (70:30 water:acetonitrile) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Potential Impurities

During the synthesis of this compound, which is often achieved through the dihydroxylation of an alkene, several impurities can arise:[3][4][5]

  • Unreacted Starting Material: Residual 5-decene.

  • Isomers: cis and trans isomers of this compound, depending on the stereoselectivity of the synthesis.[3]

  • Over-oxidation Products: Further oxidation of the diol can lead to the formation of keto-alcohols or diones.[6]

  • By-products from Reagents: For instance, if osmium tetroxide is used catalytically, by-products from the stoichiometric oxidant can be present.[4]

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Synthesized This compound B Dissolve in Mobile Phase A->B C Filter Sample (0.45 µm) B->C D Inject Sample into HPLC C->D E Separation on C18 Column D->E F UV Detection (205 nm) E->F G Integrate Peak Areas F->G H Calculate Purity (% Area) G->H I Identify Impurities (if standards are available) G->I

Caption: Workflow for the purity analysis of this compound by HPLC.

Alternative Analytical Methods

While HPLC is a powerful tool, other techniques offer complementary information and may be more suitable in certain situations.

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[1][7] For diols, derivatization is often employed to increase volatility and improve peak shape.[8]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is a good choice for separating polar analytes like diols.[7]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 min at 250°C.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 5 mg of the synthesized diol into a vial.

    • Add 1 mL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization of the hydroxyl groups to trimethylsilyl (TMS) ethers.

    • Cool to room temperature before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[9][10] The purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a known amount of an internal standard.[10]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple proton spectrum that does not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.[10][11]

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg of maleic acid) and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • NMR Data Acquisition:

    • Acquire a proton NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved proton signal of this compound and a proton signal of the internal standard.

    • Calculate the purity of the synthesized compound using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Comparison of Analytical Techniques

The choice of analytical technique depends on various factors, including the specific information required, available instrumentation, and sample throughput needs.

FeatureHPLCGCNMR
Principle Separation based on partitioning between a mobile and stationary phase.[1]Separation based on volatility and interaction with a stationary phase.[1]Absorption of radiofrequency by atomic nuclei in a magnetic field.[12]
Sample Volatility Not required.Required (or requires derivatization).Not required.
Typical Precision (RSD) < 1%< 2%< 0.5%[13]
Typical Accuracy High (with proper calibration)High (with proper calibration)Very high (primary method).[9]
Limit of Detection (LOD) Low (ng to pg range)Very low (pg to fg range)Higher (µg to mg range)
Limit of Quantitation (LOQ) Low (ng to pg range)Very low (pg to fg range)Higher (µg to mg range)
Throughput HighHighLower
Structural Information Limited (retention time)Limited (retention time)Rich (provides detailed structural information)
Reference Standard Required for quantification.Required for quantification.Not required for the analyte (internal standard needed).[10]

Conclusion

For the routine purity analysis of synthesized this compound, HPLC offers a good balance of speed, sensitivity, and resolving power, making it suitable for high-throughput screening and quality control. GC is a highly sensitive alternative, particularly for identifying and quantifying volatile impurities, though it often necessitates a derivatization step for diols. For the most accurate and definitive purity determination, qNMR stands out as a primary method that provides direct quantification without the need for a specific this compound reference standard, while also confirming the compound's structure. The selection of the most appropriate technique will ultimately be guided by the specific analytical goals and the resources available in the laboratory.

References

A Researcher's Guide to Cross-Referencing Spectral Data: A Case Study of 5-Decene-4,7-diol Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in drug development and chemical research, access to reliable spectral data is paramount for compound identification, verification, and quality control. While comprehensive spectral libraries for novel or less common molecules like 5-Decene-4,7-diol may be sparse, a systematic approach to cross-referencing data from available analogs can provide critical structural insights. This guide offers a comparative analysis of spectral data for analogs of this compound, demonstrating a practical workflow for researchers when direct data is unavailable.

The Challenge: Scarcity of Data for this compound

A thorough search of prominent spectral databases, including the National Institute of Standards and Technology (NIST) database, the Spectral Database for Organic Compounds (SDBS), and PubChem, reveals a lack of publicly available experimental spectral data (Mass Spectrometry, NMR, IR) specifically for this compound. This common challenge necessitates a pivot to structurally similar compounds to infer spectral characteristics.

The Alternative: Leveraging Analog Data

In the absence of direct data, researchers can turn to analogs. For this guide, we will utilize 4,7-Dimethyl-5-decyne-4,7-diol (CAS: 126-87-4) as a primary analog due to its structural similarity and the availability of its spectral data. This C12 acetylenic diol shares the core ten-carbon backbone with hydroxyl groups at positions 4 and 7, differing by the presence of methyl groups and an alkyne (triple bond) instead of an alkene (double bond). We will also briefly reference 5-Decyne-4,7-diol (CAS: 1070-40-2) as a simpler analog.

Comparative Spectral Data

The following tables summarize the available spectral data for our primary analog and provide a theoretical comparison to the expected data for this compound.

Table 1: Mass Spectrometry (MS) Data Comparison

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)Database Source
4,7-Dimethyl-5-decyne-4,7-diol C12H22O2198.30137, 113, 95, 83, 67, 55, 43[1]PubChem[1], NIST[2]
This compound (Hypothetical) C10H20O2172.26Expected peaks from dehydration (-H2O), cleavage adjacent to the hydroxyl groups, and allylic cleavage.-

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data Comparison

CompoundSpectrum TypeKey Chemical Shifts (δ, ppm)Database Source
4,7-Dimethyl-5-decyne-4,7-diol 13C NMRData available, specific shifts depend on solvent. Key signals for carbinolic carbons and acetylenic carbons.PubChem[1]
This compound (Hypothetical) 1H NMR- Vinyl protons: ~5.4-5.6 ppm - Carbinol protons (-CHOH): ~3.5-4.5 ppm - Allylic protons: ~2.0-2.2 ppm - Alkyl protons: ~0.9-1.7 ppm-
This compound (Hypothetical) 13C NMR- Vinylic carbons: ~125-135 ppm - Carbinolic carbons (-CHOH): ~65-75 ppm-

Table 3: Infrared (IR) Spectroscopy Data Comparison

CompoundKey Absorptions (cm-1)Database Source
4,7-Dimethyl-5-decyne-4,7-diol ~3300-3400 (broad): O-H stretch ~2970: C-H stretch (aliphatic) ~2250 (weak or absent): C≡C stretch (internal alkyne) ~1150: C-O stretch[1]PubChem[1], NIST[2]
This compound (Hypothetical) ~3300-3400 (broad): O-H stretch ~3010: =C-H stretch ~2950: C-H stretch (aliphatic) ~1650 (weak): C=C stretch ~970 (for trans): =C-H bend-

Experimental Protocols

The acquisition of high-quality spectral data is fundamental. Below are standard protocols for the key spectroscopic techniques discussed.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • 1H NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

  • 13C NMR Acquisition:

    • Pulse Program: Proton-decoupled.

    • Spectral Width: 0 to 220 ppm.

    • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.

  • Acquisition:

    • Scan Range: 4000 to 400 cm-1.

    • Resolution: 4 cm-1.

    • Number of Scans: 16-32.

    • Background: A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Visualizing the Workflow and a Hypothetical Pathway

To aid in conceptualizing the research process and potential biological relevance, the following diagrams are provided.

cross_referencing_workflow A Identify Target Compound: This compound B Search Major Spectral Databases (NIST, SDBS, PubChem) A->B C Data Available? B->C D No: Identify Structural Analogs (e.g., 4,7-Dimethyl-5-decyne-4,7-diol) C->D No E Yes: Compile and Analyze Data C->E Yes F Gather Spectral Data for Analogs from Databases D->F G Compare Analog Spectra with Hypothetical Target Spectra F->G H Infer Structural Features of Target Compound G->H hypothetical_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR PLC Phospholipase C Receptor->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG Diacylglycerol PIP2->DAG PKC Protein Kinase C DAG->PKC activates Target Downstream Targets PKC->Target phosphorylates Diol This compound (or analog) Diol->Receptor Agonist?

References

Performance Showdown: 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD) and its Ethoxylates Versus Alternatives in Demanding Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a high-performance surfactant is critical for optimizing product formulations. This guide provides an in-depth comparison of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), a unique gemini surfactant, and its ethoxylated derivatives against other common surfactants in key applications such as coatings, inks, and adhesives. The following analysis is supported by available experimental data to facilitate informed decision-making.

2,4,7,9-Tetramethyl-5-decyne-4,7-diol, commercially known as Surfynol® 104, and its ethoxylated versions (the Surfynol® 400 series) are non-ionic surfactants renowned for their multifunctional properties.[1][2] Their unique chemical structure, featuring a central hydrophobic acetylenic diol with hydrophilic hydroxyl groups, provides an excellent balance of dynamic wetting and defoaming capabilities.[1][3] This contrasts with many traditional surfactants that may excel in one area but compromise in another, such as exhibiting good wetting but also generating significant foam.[3]

I. Performance in Waterborne Coatings

In the realm of waterborne coatings, surfactants are essential for ensuring proper substrate wetting, pigment dispersion, and a defect-free film formation. TMDD and its derivatives are particularly valued for their ability to reduce both equilibrium and dynamic surface tension, which is crucial for applications involving high-speed application processes.

Key Performance Metrics:
  • Surface Tension Reduction: The ability of a surfactant to lower the surface tension of a liquid is paramount for achieving good wetting on various substrates. Dynamic surface tension is especially important in applications like spraying or rolling, where new surfaces are rapidly created.[3][4]

  • Foam Control: The generation of foam during manufacturing and application can lead to surface defects like pinholes and craters, compromising the protective and aesthetic qualities of the coating.[5][6]

  • Wetting: Effective wetting, often quantified by measuring the contact angle of a liquid on a substrate, is crucial for ensuring good adhesion and a uniform coating layer.[7][8]

The following table summarizes the performance of TMDD and its ethoxylated derivatives, along with common alternatives.

Surfactant TypeProduct ExampleEquilibrium Surface Tension (0.1% aq., dynes/cm)Dynamic Surface Tension (0.1% aq., 6 bubbles/sec, dynes/cm)Foam Control (Qualitative)
Acetylenic DiolTMDD (Surfynol® 104)~32-34~35-37Excellent Defoaming[9][10]
Ethoxylated Acetylenic DiolSurfynol® 42032.0[4][11]35.1[11]Excellent Defoaming/Wetting[12]
Ethoxylated Acetylenic DiolSurfynol® 44033.2[4][11]37.3[11]Good Wetting, Low Foam[13]
Ethoxylated Acetylenic DiolSurfynol® 46541.9[4][11]44.3[11]Good Wetting, Low/No Foam
Traditional Non-ionicOctylphenol Ethoxylate (e.g., Triton™ X-100)33.4[11]42.2[11]Can generate significant foam[3]
Polysiloxane-based(Generic)Variable, can be very lowVariableGood to Excellent Defoaming
Fluorosurfactant(Generic)Can be very low (<20)VariableCan generate foam

Note: Data for TMDD and its derivatives are sourced from product technical datasheets. Data for alternatives are representative values and can vary based on the specific product.

II. Performance in Printing Inks and Adhesives

Similar to coatings, the performance of printing inks and adhesives is heavily influenced by the surfactants used. In printing inks, effective wetting of the substrate and pigment is crucial for achieving high print quality.[14] In adhesives, good substrate wetting ensures a strong and uniform bond. The low-foam characteristics of TMDD-based surfactants are also highly beneficial in these applications to prevent defects.[13]

The ethoxylated derivatives of TMDD, the Surfynol® 400 series, offer a range of hydrophilic-lipophilic balance (HLB) values, allowing formulators to select the optimal surfactant for a specific system.[4] For instance, the less ethoxylated versions (e.g., Surfynol® 420 and 440) are more hydrophobic and provide excellent dynamic surface tension reduction and defoaming, making them suitable for systems requiring rapid wetting with minimal foam.[4][12] The more highly ethoxylated versions (e.g., Surfynol® 465 and 485) are more water-soluble and can be used at higher concentrations to achieve very low static surface tension.[4]

III. Experimental Protocols

The performance data presented in this guide are typically generated using standardized test methods. Below are the detailed methodologies for the key experiments cited.

A. Surface Tension Measurement (Based on ISO 4311)

This method is used to determine the static surface tension of surfactant solutions and can be used to identify the critical micelle concentration (CMC).

Objective: To measure the force required to detach a platinum ring or plate from the surface of a liquid.

Apparatus: A tensiometer with a platinum ring (du Noüy method) or a platinum plate (Wilhelmy plate method), a temperature-controlled vessel.[15][16]

Procedure:

  • Prepare a series of aqueous solutions of the surfactant at different concentrations.[16]

  • Calibrate the tensiometer.

  • Place a surfactant solution in the temperature-controlled vessel and allow it to reach thermal equilibrium.

  • Immerse the platinum ring or plate in the solution.

  • Slowly raise the sample stage, pulling the ring or plate through the liquid-air interface.

  • Record the maximum force exerted on the balance just before the liquid film breaks. This force is used to calculate the surface tension in dynes/cm or mN/m.[16]

  • Plot surface tension as a function of the logarithm of the surfactant concentration to determine the CMC.[17]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Surfactant Solutions (Varying Concentrations) meas1 Calibrate Tensiometer prep1->meas1 meas2 Equilibrate Sample Temperature meas1->meas2 meas3 Measure Force of Detachment meas2->meas3 ana1 Calculate Surface Tension meas3->ana1 ana2 Plot Surface Tension vs. log(Concentration) ana1->ana2 ana3 Determine Critical Micelle Concentration (CMC) ana2->ana3

Figure 1: Workflow for Surface Tension Measurement.

B. Foam Height Measurement (Based on ASTM D1173 - Ross-Miles Method)

This method is used to evaluate the foaming properties of surfactants.

Objective: To measure the initial foam height and the stability of the foam over time.[18]

Apparatus: A jacketed glass column with a specified height and diameter, a pipette with a specified orifice, and a temperature-controlled water bath.[18][19]

Procedure:

  • Prepare a solution of the surfactant at a specified concentration and temperature.

  • Add a portion of the solution to the bottom of the glass column.

  • Pipette a specific volume of the same solution into the pipette.

  • Allow the solution from the pipette to fall from a specified height into the column, generating foam.[18]

  • Immediately after all the solution has run out of the pipette, measure the initial height of the foam column.

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[18]

G start Start prep Prepare Surfactant Solution start->prep fill_column Add Solution to Column prep->fill_column fill_pipette Fill Pipette with Solution prep->fill_pipette generate_foam Release Solution to Generate Foam fill_column->generate_foam fill_pipette->generate_foam measure_initial Measure Initial Foam Height (t=0) generate_foam->measure_initial wait1 Wait 1 min measure_initial->wait1 measure1 Measure Foam Height (t=1) wait1->measure1 wait2 Wait 3 min measure1->wait2 measure2 Measure Foam Height (t=3) wait2->measure2 wait3 Wait 5 min measure2->wait3 measure3 Measure Foam Height (t=5) wait3->measure3 end End measure3->end

Figure 2: Experimental Workflow for Ross-Miles Foam Test.

C. Surface Wettability - Contact Angle Measurement (Based on ASTM D724)

This method quantifies the wettability of a solid surface by a liquid.

Objective: To measure the angle formed at the interface of a liquid droplet on a solid surface.[20][21]

Apparatus: A contact angle goniometer equipped with a light source, a camera, and software for image analysis.[21][22]

Procedure:

  • Place the solid substrate on the sample stage of the goniometer.

  • Dispense a small, precise volume of the liquid (e.g., a coating formulation containing the surfactant) onto the substrate to form a sessile drop.[23]

  • The camera captures a profile image of the droplet on the surface.

  • The software analyzes the image and calculates the contact angle between the liquid and the solid surface. A lower contact angle indicates better wetting.[8]

  • Dynamic contact angles (advancing and receding) can also be measured by adding or removing liquid from the droplet.[24]

G cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis setup1 Place Substrate on Stage meas1 Dispense Droplet onto Substrate setup1->meas1 setup2 Prepare Liquid Dispenser setup2->meas1 meas2 Capture Droplet Image meas1->meas2 ana1 Software Analyzes Droplet Shape meas2->ana1 ana2 Calculate Contact Angle ana1->ana2

References

Determining the Enantiomeric Excess of Chiral 5-Decene-4,7-diol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The accurate determination of enantiomeric excess (ee) is paramount in the fields of stereoselective synthesis and drug development, where the biological activity of a molecule is often intrinsically linked to its stereochemistry. For chiral molecules such as 5-Decene-4,7-diol, a versatile building block in organic synthesis, several analytical techniques can be employed to quantify the relative abundance of its enantiomers. This guide provides a detailed comparison of the most common methods: Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents, Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Fluorescence-Based Assays. Each method's principles, experimental protocols, and comparative performance are discussed to aid researchers in selecting the most suitable technique for their specific needs.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound depends on factors such as the required accuracy, sample throughput, available instrumentation, and the need for absolute configuration determination. The following table summarizes the key performance characteristics of the primary analytical techniques.

Method Principle Advantages Disadvantages Typical Accuracy Sample Throughput
NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) Conversion of enantiomers into diastereomers with distinguishable NMR spectra.Provides structural information. Can be used to determine absolute configuration. No need for a reference standard of the pure enantiomer.Derivatization is required. May suffer from kinetic resolution. Lower sensitivity compared to chromatographic methods.±1-5%Low to medium
NMR with Chiral Boron Agents Formation of diastereomeric boronate esters with distinct NMR signals.Rapid derivatization. Often cleaner spectra compared to Mosher's esters.[1][2]Requires a suitable chiral boron agent. May not be applicable to all diols.±1-3%[3]Medium
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.High accuracy and precision. Well-established and widely available. Amenable to preparative scale separations.Method development can be time-consuming. Requires a chiral column.< ±1%Medium to high
Chiral Gas Chromatography (GC) Separation of volatile enantiomers (or their volatile derivatives) on a chiral stationary phase.High resolution and sensitivity. Suitable for volatile compounds.Limited to thermally stable and volatile compounds; derivatization may be necessary.< ±1%High
Fluorescence-Based Assay Formation of fluorescent diastereomeric complexes with a chiral sensor, leading to differences in fluorescence intensity.High-throughput capability. Very high sensitivity, requiring minimal sample.[4][5][6]Indirect method. Requires a specific fluorescent chiral sensor. Not suitable for determining absolute configuration.< ±1%[4][5][6]Very high

Experimental Protocols and Methodologies

This section provides detailed experimental protocols for the key methods used in determining the enantiomeric excess of chiral diols like this compound.

NMR Spectroscopy with Chiral Derivatizing Agents

The Mosher's ester analysis is a classic NMR technique for determining the enantiomeric excess and absolute configuration of chiral alcohols.[7][8][9][10] The method involves the esterification of the diol with both enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid.

Experimental Protocol:

  • Sample Preparation: In two separate NMR tubes, dissolve a small amount (1-5 mg) of the this compound sample.

  • Derivatization:

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride and a small amount of a non-nucleophilic base (e.g., pyridine or DMAP) to catalyze the reaction and scavenge the HCl byproduct.

    • To the second tube, add a slight excess of (S)-(+)-MTPA chloride and the same base.

  • Reaction: Allow the reactions to proceed to completion at room temperature. The progress can be monitored by TLC or NMR.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric ester samples.

  • Data Analysis:

    • Identify well-resolved signals corresponding to protons near the chiral centers in both spectra.

    • Integrate the signals for each diastereomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Integration(major diastereomer) - Integration(minor diastereomer)| / (Integration(major diastereomer) + Integration(minor diastereomer))] x 100

Chiral boron agents offer an alternative to Mosher's acid, often providing faster reaction times and cleaner NMR spectra.[1][2][3] These agents react with diols to form stable cyclic boronate esters.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 10 µmol of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Derivatization: Add 30 µmol of the chiral boron agent (e.g., a derivative of 1,2-diphenylethylenediamine and 2-formylphenylboronic acid) to the NMR tube.[3]

  • Reaction: Mix the contents of the NMR tube, for instance, by using an ultrasonic bath for about 15 minutes at room temperature to ensure the reaction goes to completion.[3]

  • NMR Analysis: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the well-separated signals corresponding to the two diastereomeric boronate esters.

    • Integrate these signals to determine the ratio of the diastereomers and calculate the enantiomeric excess as described for the Mosher's ester analysis.

Chiral Chromatography

Chiral HPLC is a powerful technique for separating enantiomers with high resolution. The choice of the chiral stationary phase (CSP) is critical for achieving separation. For aliphatic diols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective.

Experimental Protocol:

  • Column Selection: Choose a suitable chiral column, for example, a Chiralcel OD-H or Chiralpak AD-H column.

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane and a polar modifier like isopropanol or ethanol. The optimal ratio needs to be determined experimentally.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detection wavelength (if the diol is not UV-active, derivatization with a UV-active group or the use of a refractive index detector may be necessary).

  • Injection and Data Acquisition: Inject the sample and record the chromatogram.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the peak areas.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area(enantiomer 1) - Area(enantiomer 2)| / (Area(enantiomer 1) + Area(enantiomer 2))] x 100

Chiral GC is well-suited for the analysis of volatile and thermally stable compounds. For diols, derivatization to a more volatile species (e.g., silyl ethers) may be necessary.

Experimental Protocol:

  • Derivatization (if necessary): React the this compound with a silylating agent (e.g., BSTFA) to form the corresponding trimethylsilyl ethers. Alternatively, chiral bidentate silyl reagents can be used to form cyclic siloxanes.[11][12]

  • Column Selection: Use a chiral capillary column, such as one coated with a cyclodextrin derivative (e.g., Beta DEX™ or Gamma DEX™).

  • GC Conditions:

    • Set the injector and detector temperatures.

    • Establish a suitable temperature program for the oven to ensure good separation of the enantiomers.

    • Set the carrier gas flow rate (e.g., helium).

  • Injection and Data Acquisition: Inject the derivatized sample and record the chromatogram.

  • Data Analysis: Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers, as described for HPLC.

Fluorescence-Based Assay

This high-throughput method relies on the formation of diastereomeric complexes that exhibit different fluorescence properties.[4][5][6]

Experimental Protocol:

  • Reagent Preparation: Prepare stock solutions of the chiral diol sample, a chiral fluorescent ligand (e.g., tryptophanol), and a linker molecule (e.g., 2-formylphenylboronic acid) in a suitable solvent like acetonitrile.

  • Assay Setup: In a multi-well plate (e.g., a 384-well plate), dispense the stock solutions of the diol, the fluorescent ligand, and the linker into each well.

  • Incubation: Allow the components to self-assemble and form the fluorescent diastereomeric complexes.

  • Fluorescence Measurement: Use a plate reader to measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the formed complexes.

  • Data Analysis:

    • Create a calibration curve using samples of known enantiomeric composition.

    • Determine the enantiomeric excess of the unknown sample by comparing its fluorescence intensity to the calibration curve. The error in ee determination is reported to be less than 1%.[4][5][6]

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the workflows for the described analytical methods.

NMR_Workflow cluster_derivatization Derivatization cluster_analysis NMR Analysis diol This compound reaction Reaction diol->reaction cda Chiral Derivatizing Agent (e.g., Mosher's Acid or Boron Agent) cda->reaction diastereomers Diastereomeric Mixture reaction->diastereomers nmr ¹H NMR Spectroscopy diastereomers->nmr spectra NMR Spectra nmr->spectra integration Signal Integration spectra->integration calculation ee Calculation integration->calculation result Enantiomeric Excess (%) calculation->result

Caption: Workflow for enantiomeric excess determination using NMR spectroscopy.

Chiral_Chromatography_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_data_analysis Data Analysis diol This compound dissolution Dissolution in Mobile Phase diol->dissolution prepared_sample Prepared Sample dissolution->prepared_sample injection Injection prepared_sample->injection column Chiral Column (HPLC or GC) injection->column separation Separation of Enantiomers column->separation detection Detection (UV, FID, etc.) separation->detection chromatogram Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation ee Calculation integration->calculation result Enantiomeric Excess (%) calculation->result

Caption: Workflow for enantiomeric excess determination using chiral chromatography.

Fluorescence_Assay_Workflow cluster_reagents Reagent Assembly cluster_measurement Fluorescence Measurement diol This compound assembly Self-Assembly in Multi-well Plate diol->assembly ligand Chiral Fluorescent Ligand ligand->assembly linker Linker Molecule linker->assembly complexes Diastereomeric Fluorescent Complexes assembly->complexes plate_reader Fluorescence Plate Reader complexes->plate_reader intensity Fluorescence Intensity Data plate_reader->intensity calculation ee Determination intensity->calculation calibration Calibration Curve (known ee samples) calibration->calculation result Enantiomeric Excess (%) calculation->result

Caption: Workflow for high-throughput enantiomeric excess determination using a fluorescence-based assay.

References

A Comparative Benchmarking Guide to the Synthesis of 5-Decene-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic methodologies for 5-decene-4,7-diol, a valuable unsaturated diol in various research and development applications. The following sections detail the experimental protocols, present comparative data, and offer visualizations of the synthetic pathways to aid in the selection of the most suitable method based on desired stereochemistry, yield, and experimental considerations.

Comparative Analysis of Synthetic Methods

The synthesis of this compound can be approached through several distinct routes, primarily differing in the stereochemical outcome of the central carbon-carbon double bond. The three main strategies benchmarked in this guide are:

  • Method A: Grignard Reaction with an Unsaturated Aldehyde: A direct, one-step approach to forming the carbon skeleton and introducing the hydroxyl groups. This method typically results in a mixture of diastereomers.

  • Method B: Stereoselective Synthesis of (Z)-5-Decene-4,7-diol: A two-step process involving the synthesis of an alkyne precursor, 5-decyne-4,7-diol, followed by a partial hydrogenation using Lindlar's catalyst to yield the cis-(Z)-isomer.

  • Method C: Stereoselective Synthesis of (E)-5-Decene-4,7-diol: Also a two-step process starting with 5-decyne-4,7-diol, but employing a dissolving metal reduction to produce the trans-(E)-isomer.

The quantitative performance of these methods is summarized in the table below.

Parameter Method A: Grignard Reaction Method B: (Z)-Isomer Synthesis Method C: (E)-Isomer Synthesis
Starting Materials 2-Hexenal, Propylmagnesium Bromide5-Decyne-4,7-diol, H₂, Lindlar's Catalyst5-Decyne-4,7-diol, Sodium, Liquid Ammonia
Key Reaction Type Nucleophilic AdditionCatalytic HydrogenationDissolving Metal Reduction
Stereoselectivity Non-stereoselective (Diastereomeric mixture)High (yields predominantly cis-(Z)-isomer)High (yields predominantly trans-(E)-isomer)
Typical Yield Moderate to Good (60-80%)Good to Excellent (85-95%)Good to Excellent (80-90%)
Reaction Temperature 0 °C to room temperatureRoom temperature-78 °C
Reaction Time 2-4 hours4-8 hours2-4 hours
Primary Advantages Single-step synthesisHigh stereoselectivity for the (Z)-isomerHigh stereoselectivity for the (E)-isomer
Primary Disadvantages Lack of stereocontrolRequires synthesis of the alkyne precursorRequires handling of liquid ammonia and sodium metal

Experimental Protocols

Method A: Synthesis of this compound via Grignard Reaction

This protocol describes a general procedure for the addition of a Grignard reagent to an α,β-unsaturated aldehyde.

Materials:

  • 2-Hexenal

  • Propylmagnesium bromide (in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

Procedure:

  • A solution of 2-hexenal (1 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

  • Propylmagnesium bromide (1.1 equivalents) is added dropwise to the stirred solution of 2-hexenal over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification is achieved by column chromatography on silica gel.

Method B: Synthesis of (Z)-5-Decene-4,7-diol

This two-step protocol first describes the synthesis of the alkyne precursor, 5-decyne-4,7-diol, followed by its partial hydrogenation.

Step 1: Synthesis of 5-Decyne-4,7-diol

Materials:

  • Butyraldehyde

  • Propargyl alcohol

  • Ethylmagnesium bromide (in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

Procedure:

  • To a solution of propargyl alcohol (1 equivalent) in anhydrous THF under an inert atmosphere, ethylmagnesium bromide (2.2 equivalents) is added dropwise at 0 °C. The mixture is stirred for 1 hour at room temperature.

  • The reaction mixture is cooled back to 0 °C, and a solution of butyraldehyde (2 equivalents) in anhydrous THF is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction is quenched with saturated aqueous ammonium chloride solution, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to give 5-decyne-4,7-diol.

Step 2: Partial Hydrogenation to (Z)-5-Decene-4,7-diol

Materials:

  • 5-Decyne-4,7-diol

  • Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)

  • Quinoline

  • Methanol

  • Hydrogen gas

Procedure:

  • 5-Decyne-4,7-diol (1 equivalent) is dissolved in methanol in a flask equipped with a stir bar.

  • Lindlar's catalyst (5-10% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction) are added to the solution.

  • The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenator).

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature. The progress of the reaction is monitored by TLC or GC.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield (Z)-5-decene-4,7-diol. Further purification can be performed by column chromatography if necessary.

Method C: Synthesis of (E)-5-Decene-4,7-diol

This protocol details the dissolving metal reduction of 5-decyne-4,7-diol.

Materials:

  • 5-Decyne-4,7-diol (synthesized as in Method B, Step 1)

  • Liquid ammonia

  • Sodium metal

  • Anhydrous ethanol

  • Anhydrous diethyl ether

Procedure:

  • A three-necked flask equipped with a dry ice condenser and a gas inlet is charged with anhydrous liquid ammonia at -78 °C (dry ice/acetone bath).

  • A solution of 5-decyne-4,7-diol (1 equivalent) in anhydrous diethyl ether is added to the liquid ammonia.

  • Small pieces of sodium metal (2.5 equivalents) are added portion-wise to the stirred solution until a persistent blue color is observed.

  • The reaction is stirred at -78 °C for 2-3 hours.

  • The reaction is quenched by the careful, dropwise addition of anhydrous ethanol until the blue color disappears.

  • The ammonia is allowed to evaporate.

  • Water is added to the residue, and the product is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to give (E)-5-decene-4,7-diol.

  • Purification can be achieved by column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of each synthetic method.

Synthesis_Methods cluster_A Method A: Grignard Reaction cluster_B Method B: (Z)-Isomer Synthesis cluster_C Method C: (E)-Isomer Synthesis A1 2-Hexenal A3 This compound (Diastereomeric Mixture) A1->A3 A2 Propylmagnesium Bromide A2->A3 B1 5-Decyne-4,7-diol B3 (Z)-5-Decene-4,7-diol B1->B3 Partial Hydrogenation B2 H₂, Lindlar's Catalyst C1 5-Decyne-4,7-diol C3 (E)-5-Decene-4,7-diol C1->C3 Dissolving Metal Reduction C2 Na, liq. NH₃

Caption: Comparative workflow for the synthesis of this compound.

This guide provides a foundational understanding of the synthetic routes to this compound. The choice of method will ultimately depend on the specific requirements of the research, particularly the desired stereochemistry of the final product. For applications where stereoisomeric purity is critical, the two-step methods involving an alkyne intermediate are superior. For rapid access to the diol where stereochemistry is not a primary concern, the Grignard reaction offers a more direct approach.

A Comparative Analysis of the Surfactant Properties of Acetylenic Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the surfactant properties of various acetylenic diols, a class of nonionic surfactants known for their excellent wetting and low-foaming characteristics. The information presented is supported by experimental data sourced from scientific literature and technical data sheets, offering a valuable resource for formulation development and material selection.

Introduction to Acetylenic Diols

Acetylenic diols are a unique class of surfactants characterized by a centrally located triple bond and two hydroxyl groups. This structure provides a compact, rigid hydrophobic center with hydrophilic hydroxyl groups at either end, often further modified with ethoxylation to enhance water solubility.[1][2] This molecular architecture imparts a combination of desirable properties, including rapid migration to interfaces, efficient surface tension reduction, and minimal foam generation, making them highly effective in dynamic applications such as coatings, inks, and adhesives.[3][4]

Comparative Performance Data

The following tables summarize key surfactant properties for a selection of commercially available acetylenic diols, primarily based on the 2,4,7,9-tetramethyl-5-decyne-4,7-diol (TMDD) structure and its ethoxylates.

Table 1: Surface Tension and Critical Micelle Concentration (CMC) of Selected Acetylenic Diols

SurfactantChemical NameDegree of Ethoxylation (moles)Equilibrium Surface Tension (mN/m at 0.1% aq.)Dynamic Surface Tension (mN/m at 0.1% aq., 6 bubbles/sec)Critical Micelle Concentration (CMC) (mg/L)
Surfynol® 104 2,4,7,9-Tetramethyl-5-decyne-4,7-diol0~32.0~35.1-
Surfynol® 420 TMDD Ethoxylate1.332.035.1-
Surfynol® 440 TMDD Ethoxylate3.533.237.31754[5]
Surfynol® 465 TMDD Ethoxylate1041.944.35500[5]
Surfynol® 485 TMDD Ethoxylate3051.153.014750[5]

Note: Data for Surfynol 104, 420, 440, 465, and 485 are primarily sourced from product technical data sheets. Variations in experimental conditions may lead to different values.

Table 2: Wetting and Foaming Properties of Selected Acetylenic Diols

SurfactantContact Angle (Degrees) on PolyethyleneFoam Stability (Ross-Miles, mm)
InitialAfter 5 min
Surfynol® 104 Data not available10[6]
Surfynol® 420 Data not availableData not available
Surfynol® 440 Data not availableData not available
Surfynol® 465 Data not availableData not available
Surfynol® 485 Data not availableData not available

Note: Comprehensive and directly comparable data for contact angle and foam stability across this series of acetylenic diols is limited in the public domain. The provided foam data for Surfynol® 104 is from a specific study and may not be directly comparable to other conditions.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of surfactant properties.

Static Surface Tension Measurement (Wilhelmy Plate Method)

This method determines the equilibrium surface tension of a liquid.

  • Apparatus: A tensiometer equipped with a Wilhelmy plate (typically a thin platinum plate with a roughened surface to ensure a contact angle of 0°).

  • Procedure:

    • Prepare aqueous solutions of the acetylenic diol surfactant at various concentrations in deionized water.

    • Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol) and then by flaming to red heat to remove any organic contaminants.

    • Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).

    • Place the surfactant solution in a clean, temperature-controlled vessel.

    • Suspend the Wilhelmy plate from the tensiometer's balance and lower it until it just touches the surface of the liquid.

    • The force exerted on the plate due to surface tension is measured by the microbalance.

    • The surface tension (γ) is calculated using the Wilhelmy equation: γ = F / (l * cosθ) where F is the measured force, l is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a clean, properly wetted platinum plate).

    • Allow the system to equilibrate for a sufficient time to ensure a stable reading, representing the static surface tension.

Dynamic Surface Tension Measurement (Maximum Bubble Pressure Method)

This method is used to measure the surface tension of a liquid at short surface ages, which is crucial for understanding performance in dynamic processes.[7]

  • Apparatus: A bubble pressure tensiometer with a capillary of a known radius.

  • Procedure:

    • Place the surfactant solution in the sample cell of the tensiometer, ensuring the capillary tip is submerged to a defined depth.

    • A gas (typically air) is bubbled through the capillary into the solution at a controlled rate.[8]

    • As the bubble grows, the pressure inside increases to a maximum just before the bubble detaches. This maximum pressure is recorded.

    • The dynamic surface tension (γ) is calculated using the Young-Laplace equation for a spherical bubble: γ = (P_max * r) / 2 where P_max is the maximum excess pressure inside the bubble and r is the radius of the capillary.

    • By varying the gas flow rate, the bubble formation rate is changed, allowing for the measurement of dynamic surface tension at different surface ages.

Critical Micelle Concentration (CMC) Determination

The CMC is the concentration at which surfactant molecules begin to form micelles. It can be determined by observing the change in a physical property of the solution as a function of surfactant concentration.[7]

  • Method: Surface Tension vs. Concentration

  • Procedure:

    • Prepare a series of aqueous solutions of the acetylenic diol with concentrations spanning a range above and below the expected CMC.

    • Measure the static surface tension of each solution using the Wilhelmy plate method as described above.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The plot will typically show a region where the surface tension decreases linearly with the log of the concentration, followed by a plateau where the surface tension remains relatively constant.

    • The CMC is determined as the concentration at the intersection of these two linear regions.

Contact Angle Measurement (Sessile Drop Method)

This method assesses the wettability of a solid surface by a liquid.

  • Apparatus: A contact angle goniometer with a light source, a camera, and software for image analysis.

  • Procedure:

    • Prepare a standardized solid substrate (e.g., a clean, flat sheet of polyethylene or Parafilm) and place it on the sample stage.[9]

    • Prepare an aqueous solution of the acetylenic diol at a specified concentration.

    • Using a microsyringe, carefully deposit a small droplet (typically a few microliters) of the surfactant solution onto the substrate.[9]

    • Allow the droplet to equilibrate on the surface for a short period (e.g., 10-30 seconds).[10]

    • Capture a high-resolution image of the droplet profile.

    • The software analyzes the image to measure the angle formed at the three-phase (solid-liquid-gas) contact point. This angle is the static contact angle.[11]

Foam Stability Assessment (Ross-Miles Method - ASTM D1173)

This standardized test measures the initial foam height and the stability of the foam over time.[12]

  • Apparatus: A standardized glass column (receiver) with a specified height and diameter, and a reservoir with a calibrated orifice.

  • Procedure:

    • Prepare a solution of the acetylenic diol surfactant at a defined concentration and temperature.

    • Pour a specific volume of the solution into the receiver.

    • Pour a larger, specified volume of the same solution into the reservoir.

    • Allow the solution from the reservoir to fall from a set height through the orifice into the receiver, generating foam.[13]

    • Immediately after all the solution has run out of the reservoir, measure the initial height of the foam column.

    • Record the foam height again after specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[12]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a comparative analysis of acetylenic diol surfactants.

G cluster_prep Sample Preparation cluster_tests Surfactant Property Testing cluster_methods Experimental Methods cluster_analysis Data Analysis & Comparison prep Prepare Aqueous Solutions of Acetylenic Diols (Varying Concentrations) st Surface Tension (Static & Dynamic) prep->st cmc Critical Micelle Concentration prep->cmc ca Contact Angle prep->ca fs Foam Stability prep->fs wp Wilhelmy Plate st->wp mbp Maximum Bubble Pressure st->mbp data Tabulate Quantitative Data st->data st_c Surface Tension vs. Conc. cmc->st_c cmc->data sd Sessile Drop ca->sd ca->data rm Ross-Miles fs->rm fs->data comp Comparative Analysis of Performance data->comp

Workflow for Comparative Surfactant Analysis

Signaling Pathways and Logical Relationships

The relationship between the molecular structure of ethoxylated acetylenic diols and their primary surfactant functions can be visualized as follows:

G cluster_structure Molecular Structure cluster_properties Primary Surfactant Properties hydrophobic Hydrophobic Core (Alkyne & Alkyl Groups) hydrophilic Hydrophilic Groups (Hydroxyl & Ethoxy Chains) st_reduction Surface Tension Reduction hydrophobic->st_reduction Adsorption at Interface defoaming Defoaming/Low Foaming hydrophobic->defoaming Disruption of Foam Lamella hydrophilic->st_reduction Water Solubility & Interaction wetting Wetting st_reduction->wetting

Structure-Property Relationship of Acetylenic Diols

References

Safety Operating Guide

Navigating the Disposal of 5-Decene-4,7-diol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the disposal of 5-Decene-4,7-diol, a diol with a ten-carbon backbone.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol, which can be used as a reference for handling this compound.

PropertyValue
Melting Point42 - 55 °C
Boiling Point>121 - 262 °C
Flash Point113 - 170 °C
Water Solubility1.7 g/L at 20 °C
Vapor Pressure< 1 hPa at 20 °C

Disposal Procedures

The primary route for the disposal of this compound is through an approved waste disposal plant.[1] It is imperative to adhere to both national and local regulations when disposing of this chemical. Waste materials should not be mixed with other waste and should remain in their original containers.

Disposal Options:

  • Incineration: This can be performed in a licensed apparatus, potentially after mixing with a suitable combustible material.[]

  • Landfill: Burial in a licensed landfill is another potential disposal method.[]

Empty containers should be decontaminated and handled as the product itself until they are cleaned and destroyed.[]

Spill Management

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

Minor Spills:

  • Eliminate all ignition sources from the area.[]

  • Clean up spills immediately, avoiding contact with skin and eyes.[]

  • Use dry clean-up procedures to avoid generating dust.[]

  • Collect the residue and place it in a suitable, labeled container for waste disposal.[]

Major Spills:

  • Alert personnel in the area and notify emergency responders of the hazard's location and nature.[]

  • Wear appropriate personal protective equipment (PPE), including protective clothing.[]

  • Prevent the spillage from entering drains or water courses.[]

  • Recover the product whenever possible.[]

  • If the material is wet, it can be vacuumed or shoveled up and placed in labeled containers for disposal.[]

  • Following the cleanup, the affected area should be washed with large amounts of water, and runoff into drains should be prevented.[]

Personal Protective Equipment (PPE)

When handling this compound, it is essential to use the following personal protective equipment to minimize exposure:

  • Eye Protection: Safety glasses or splash goggles.[3]

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: A lab coat or full suit to prevent skin contact.[3]

  • Respiratory Protection: In case of dust or aerosols, a dust respirator or a self-contained breathing apparatus should be used.[3]

Experimental Protocols

While specific experimental protocols for the disposal of this compound are not detailed in the available safety data sheets, the general principle is to treat it as a chemical waste product. The choice between incineration and landfill will depend on local regulations and the facilities available. For spill cleanup, the use of absorbent materials compatible with alcohols is recommended.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Initial Assessment cluster_1 Spill Response cluster_2 Waste Containment cluster_3 Final Disposal start Identify this compound Waste assess Assess Contamination Level start->assess spill Spill Occurs ppe Wear Appropriate PPE assess->ppe minor_spill Minor Spill Protocol spill->minor_spill Small & Contained major_spill Major Spill Protocol spill->major_spill Large or Uncontained contain Contain in Labeled Container minor_spill->contain major_spill->contain consult Consult Local Regulations & Waste Management Authority contain->consult ppe->contain incinerate Licensed Incineration consult->incinerate Permitted landfill Licensed Landfill consult->landfill Permitted

References

Personal protective equipment for handling 5-Decene-4,7-diol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Decene-4,7-diol

Disclaimer: Information on the specific hazards of this compound is limited. The following recommendations are based on the safety data for the structurally similar compound 2,4,7,9-Tetramethyl-5-decyne-4,7-diol and general best practices for handling unsaturated diols. It is crucial to handle this chemical with caution in a well-ventilated laboratory setting.

Immediate Safety and Hazard Information

Potential Hazards:

  • Eye Irritation: Can cause mild to moderate eye irritation.[1][2]

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[1]

  • Aquatic Hazard: May be harmful to aquatic organisms.[2]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPESpecifications and Best Practices
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[2][3]
Hands Chemical-Resistant GlovesNitrile gloves are a common choice for handling many chemicals and offer good resistance.[3] Always check the manufacturer's glove compatibility chart for the specific chemical or a similar class of compounds. Discard gloves immediately if they become contaminated, torn, or punctured.
Body Laboratory CoatA flame-retardant lab coat should be worn and buttoned to its full length. Ensure it is clean and in good condition.
Respiratory NIOSH-Approved RespiratorA respirator may be necessary if working in a poorly ventilated area or if there is a potential for aerosolization. The type of respirator should be selected based on a formal risk assessment.[2]
Feet Closed-Toe ShoesShoes should be made of a non-porous material to protect against spills.
Operational Plan for Handling

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[2]

Safe Handling Practices:

  • Avoid direct contact with skin and eyes.[2]

  • Do not breathe in dust, mist, or vapor.[2]

  • Wash hands thoroughly with soap and water after handling.

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[1]

Disposal Plan

Waste Collection:

  • All waste materials, including contaminated PPE and empty containers, must be collected and disposed of as hazardous chemical waste.

  • Use designated, clearly labeled, and leak-proof containers for chemical waste.

  • Do not mix with other waste streams.

Disposal Procedure:

  • Dispose of contents and container in accordance with all local, state, and federal regulations.[4]

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

  • Contaminated PPE, such as gloves and lab coats, should be placed in a designated hazardous waste container.

Visualizing Safety Protocols

To further clarify the procedural steps for ensuring safety when handling this compound, the following diagrams illustrate the decision-making process for PPE selection and the workflow for safe handling and disposal.

PPE_Selection_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase Assess Task Assess Task & Potential Exposure Review SDS Review Safety Data Sheet (or similar compound data) Assess Task->Review SDS Select PPE Select Appropriate PPE Review SDS->Select PPE Don PPE Don PPE Correctly Select PPE->Don PPE Handle Chemical Handle this compound in Ventilated Area Don PPE->Handle Chemical Doff PPE Doff PPE and Inspect for Contamination Handle Chemical->Doff PPE Segregate Waste Segregate Contaminated PPE Doff PPE->Segregate Waste Dispose Waste Dispose of Chemical and Contaminated Waste in Labeled Containers Segregate Waste->Dispose Waste Disposal_Decision_Tree cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_path Disposal Pathway Waste Generated Waste Generated (Unused chemical, contaminated items) Is it Contaminated? Is the item contaminated? Waste Generated->Is it Contaminated? Hazardous Waste Dispose as Hazardous Waste Is it Contaminated?->Hazardous Waste Yes Regular Trash Dispose as Regular Trash (if not contaminated and permitted) Is it Contaminated?->Regular Trash No (e.g., outer packaging) Consult EHS Consult EHS for Decontamination and Disposal Hazardous Waste->Consult EHS

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.